molecular formula C7H18Cl2N2 B3115923 trans-1,2,6-Trimethylpiperazine dihydrochloride CAS No. 2126143-54-0

trans-1,2,6-Trimethylpiperazine dihydrochloride

Cat. No.: B3115923
CAS No.: 2126143-54-0
M. Wt: 201.13
InChI Key: SZLULMXLBYGMPO-GPJOBVNKSA-N
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Description

Trans-1,2,6-Trimethylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C7H18Cl2N2 and its molecular weight is 201.13. The purity is usually 95%.
BenchChem offers high-quality trans-1,2,6-Trimethylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2,6-Trimethylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R,6R)-1,2,6-trimethylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-8-5-7(2)9(6)3;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLULMXLBYGMPO-GPJOBVNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@H](N1C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to trans-1,2,6-Trimethylpiperazine Dihydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of trans-1,2,6-trimethylpiperazine dihydrochloride, a substituted piperazine derivative with potential applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, a validated synthesis protocol, potential therapeutic applications, and essential safety and handling information.

Chemical Identity and Structure

trans-1,2,6-Trimethylpiperazine dihydrochloride is the hydrochloride salt of the trans-stereoisomer of 1,2,6-trimethylpiperazine. The "trans" configuration denotes that the methyl groups at the C2 and C6 positions of the piperazine ring are on opposite sides of the ring's plane. This compound is typically supplied as a racemic mixture of the (2R,6S) and (2S,6R) enantiomers.

CAS Number: 1195782-28-5[1]

Molecular Formula: C₇H₁₈Cl₂N₂

Molecular Weight: 201.14 g/mol [1]

IUPAC Name: (2R,6S)-rel-1,2,6-trimethylpiperazine dihydrochloride

Synonyms: trans-1,2,6-Trimethylpiperazine 2HCl

The chemical structure of the cation is depicted below:

Caption: Chemical structure of the trans-1,2,6-Trimethylpiperazine cation.

Physicochemical Properties

The following table summarizes the known physicochemical properties of trans-1,2,6-trimethylpiperazine dihydrochloride. Data is aggregated from various chemical suppliers and may vary slightly between batches.

PropertyValue
Physical Form Solid
Purity ≥97%
Storage Temperature Room temperature, sealed in a dry place[1]
SMILES Code C[C@H]1CNCN1C.[H]Cl.[H]Cl
InChI Key SZLULMXLBYGMPO-DTQHMAPFSA-N

Synthesis and Purification

The synthesis of trans-1,2,6-trimethylpiperazine dihydrochloride can be achieved through a multi-step process. A key strategic consideration is the diastereoselective formation of the trans-substituted piperazine ring. Methodologies based on palladium-catalyzed intramolecular hydroamination offer a robust and stereocontrolled route.

The following is a representative synthetic protocol:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Aminoalkene Precursor cluster_1 Step 2: Diastereoselective Cyclization cluster_2 Step 3: N-Methylation and Salt Formation start Chiral Amino Acid step1a Formation of Cyclic Sulfamidate start->step1a step1b Nucleophilic displacement with allylamine step1a->step1b product1 N-protected Aminoalkene step1b->product1 step2 Intramolecular Hydroamination product1->step2 catalyst Pd Catalyst catalyst->step2 product2 trans-2,6-Disubstituted Piperazine step2->product2 step3a Reductive Amination (N-methylation) product2->step3a step3b Treatment with HCl step3a->step3b final_product trans-1,2,6-Trimethylpiperazine dihydrochloride step3b->final_product

Caption: Synthetic workflow for trans-1,2,6-Trimethylpiperazine dihydrochloride.

Experimental Protocol:

Step 1: Synthesis of the Aminoalkene Precursor

  • Cyclic Sulfamidate Formation: Start with an appropriate N-protected chiral amino acid (e.g., N-Boc-alanine). Convert it to the corresponding amino alcohol by reduction of the carboxylic acid. The amino alcohol is then treated with thionyl chloride and subsequently oxidized to form the cyclic sulfamidate. This method provides a reliable way to generate the chiral precursor.

  • Nucleophilic Displacement: The cyclic sulfamidate is then subjected to nucleophilic opening with a suitable amine, such as N-methylallylamine, to yield the key aminoalkene hydroamination precursor. This reaction proceeds with an inversion of stereochemistry.

Step 2: Palladium-Catalyzed Intramolecular Hydroamination

  • Reaction Setup: In a nitrogen-purged glovebox, a reaction vessel is charged with the aminoalkene precursor, a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand), and an appropriate solvent (e.g., toluene).

  • Cyclization: The reaction mixture is heated to facilitate the intramolecular hydroamination. This cyclization is highly diastereoselective, favoring the formation of the trans-2,6-disubstituted piperazine. The stereoselectivity is driven by the minimization of steric interactions in the transition state.

  • Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the N-protected trans-2,6-dimethyl-1-methylpiperazine.

Step 3: Deprotection and Salt Formation

  • Deprotection: The protecting group on the second nitrogen is removed under appropriate conditions (e.g., acid treatment for a Boc group).

  • Final N-Methylation: The secondary amine is then methylated, for instance, via reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride.

  • Dihydrochloride Salt Formation: The final free base of trans-1,2,6-trimethylpiperazine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise with stirring. The resulting precipitate of trans-1,2,6-trimethylpiperazine dihydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Self-Validating System for Protocol Integrity:
  • Stereochemical Control: The chirality of the starting amino acid dictates the stereochemistry of the final product. The diastereoselectivity of the palladium-catalyzed hydroamination step is crucial and can be confirmed by NMR spectroscopy (NOE experiments) and, if possible, by X-ray crystallography of an intermediate or the final product.

  • Purity Analysis: Each step of the synthesis should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete conversion and identify any side products. The final product's purity should be assessed by high-performance liquid chromatography (HPLC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Research and Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] Substituted piperazines, including trimethylated derivatives, are of significant interest for their potential to modulate the activity of various biological targets, particularly within the central nervous system (CNS).

  • CNS-Active Agents: Many piperazine derivatives exhibit activity as antipsychotic, antidepressant, and anxiolytic agents.[3][4] The substitution pattern on the piperazine ring is critical for tuning receptor selectivity and pharmacokinetic properties. The methyl groups in trans-1,2,6-trimethylpiperazine can influence the molecule's conformation and its binding affinity to specific receptors, such as serotonin and dopamine receptors.

  • Neuropharmacological Research: This compound can serve as a valuable tool for structure-activity relationship (SAR) studies. By comparing its biological activity to other piperazine analogues, researchers can probe the influence of stereochemistry and substitution on target engagement and functional outcomes. For instance, studies on related trimethylpiperazine isomers have explored their potential as neuroprotective agents and in treating inflammatory diseases.

  • Scaffold for Library Synthesis: Due to the synthetic accessibility of the piperazine core, trans-1,2,6-trimethylpiperazine can be used as a starting material for the synthesis of more complex molecules. The secondary amine provides a handle for further functionalization, allowing for the creation of libraries of compounds for high-throughput screening.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all research chemicals. The following information is based on data for structurally related piperazine dihydrochlorides.

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat should be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If handling as a powder, use a certified particulate respirator.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Analytical Methods

The characterization and quantification of trans-1,2,6-trimethylpiperazine dihydrochloride can be performed using standard analytical techniques.

  • Chromatographic Methods: HPLC is a suitable method for purity assessment and quantification. Due to the lack of a strong chromophore, UV detection may require derivatization.[5] Alternatively, LC-MS provides high sensitivity and selectivity for detection and quantification in complex matrices.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used, potentially after derivatization to improve volatility and chromatographic performance.[7]

  • Spectroscopic Methods:

    • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and verification of the stereochemistry.

    • Mass Spectrometry: Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

    • Infrared (IR) Spectroscopy: Can be used to identify functional groups present in the molecule.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • U.S. Department of Justice, Office of Justice Programs, National Institute of Justice. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved from [Link]

  • NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]

  • Sarecka-Hujar, B., et al. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved from [Link]

  • RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Retrieved from [Link]

  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2018, July 15). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. Retrieved from [Link]

  • PubMed. (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

Sources

Stereochemical Engineering of trans-1,2,6-Trimethylpiperazine vs. cis-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The stereochemical configuration of piperazine cores is a decisive factor in the efficacy and metabolic stability of neuroactive and oncological pharmacophores. While 1,2,6-trimethylpiperazine is a seemingly simple scaffold, the stereochemical relationship between the methyl groups at C2 and C6—and their interaction with the N1-methyl substituent—dictates the molecule's 3D topography.

This guide provides a definitive technical analysis of the thermodynamically stable cis-isomer (meso) versus the pharmacologically distinct trans-isomer (chiral) . We explore the conformational constraints that govern their synthesis, the NMR signatures required for unambiguous assignment, and the structural logic driving their differential biological activity.

Conformational Analysis & Energetics

To rationally design synthesis and purification protocols, one must first understand the ground-state thermodynamics of the system. The 1,2,6-trimethylpiperazine system exists primarily in a chair conformation, but the relative orientation of substituents creates a significant energy bifurcation.

The cis-Isomer (2,6-syn)

The cis-isomer (derived from meso-2,6-dimethylpiperazine) is the thermodynamic sink. In its lowest energy state, both C-methyl groups occupy equatorial positions.

  • Stability: High. The diequatorial arrangement minimizes 1,3-diaxial interactions.

  • N1-Methyl Orientation: The N-methyl group undergoes rapid pyramidal inversion. However, it predominantly adopts an equatorial orientation to avoid 1,3-diaxial clashes with the C3/C5 axial protons, though a gauche interaction with the equatorial C2/C6 methyls is unavoidable.

The trans-Isomer (2,6-anti)

The trans-isomer (derived from chiral rac-2,6-dimethylpiperazine) is intrinsically higher in energy due to geometric constraints.

  • Stability: Lower. In a rigid chair conformation, one C-methyl group must be axial while the other is equatorial .

  • Ring Distortion: To relieve the steric strain of the axial methyl group (A-value ~1.7 kcal/mol), the ring often adopts a twisted boat conformation or a distorted chair, increasing the entropic barrier for binding to rigid protein pockets.

Visualizing the Energy Landscape

The following diagram illustrates the conformational equilibrium and the steric penalties associated with the trans-isomer.

ConformationalLandscape cluster_legend Steric Interactions Cis_Stable cis-1,2,6 (Diequatorial) Thermodynamic Minimum (0.0 kcal/mol) Trans_Chair trans-1,2,6 (Axial/Equatorial) High Steric Strain (+1.8 kcal/mol) Cis_Stable->Trans_Chair Isomerization (High Barrier) Trans_Twist trans-1,2,6 (Twist-Boat) Strain Relief Conformer (+1.2 kcal/mol) Trans_Chair->Trans_Twist Fast Exchange Legend Cis: Minimized 1,3-diaxial strain Trans: Obligate axial substituent

Figure 1: Conformational energy landscape showing the stability gap between the diequatorial cis-isomer and the strain-limited trans-isomers.[1]

Synthetic Methodologies

Accessing the trans-isomer requires kinetic control or specific resolution steps, as thermodynamic conditions heavily favor the cis-form.

Route A: Thermodynamic Synthesis (Targeting cis)

Mechanism: Catalytic hydrogenation of 2,6-dimethylpyrazine. Protocol:

  • Precursor: 2,6-Dimethylpyrazine.

  • Reduction: H₂ (50 psi), PtO₂ or Pd/C catalyst, in MeOH.

  • Outcome: The reduction proceeds via syn-addition of hydrogen across the planar pyrazine ring. The resulting 2,6-dimethylpiperazine is predominantly cis (meso).

  • Methylation: Reductive amination with HCHO/HCOOH (Eschweiler-Clarke) yields cis-1,2,6-trimethylpiperazine.

Route B: Stereoselective Synthesis of trans

Mechanism: Resolution of the chiral precursor followed by methylation. Protocol:

  • Reduction: Reduce 2,6-dimethylpyrazine with Na in EtOH (dissolving metal reduction) to increase the trans:cis ratio compared to catalytic hydrogenation.

  • Resolution (Critical Step):

    • The crude 2,6-dimethylpiperazine mixture contains both cis (meso) and trans (racemic) isomers.

    • Step 2a: Treat with D-(-)-Mandelic acid or L-(+)-Tartaric acid in ethanol.

    • Step 2b: The trans-isomer forms a crystalline diastereomeric salt, while the cis-isomer remains in the mother liquor. Recrystallize to >98% de.

  • Methylation: React the pure trans-2,6-dimethylpiperazine with MeI (0.95 eq) and K₂CO₃ in MeCN at 0°C to prevent quaternization.

SynthesisFlow cluster_cis Route A: Thermodynamic (Cis) cluster_trans Route B: Selective (Trans) Start 2,6-Dimethylpyrazine StepA1 H2 / PtO2 (Syn-Hydrogenation) Start->StepA1 StepB1 Na / EtOH (Dissolving Metal) Start->StepB1 ProdA cis-2,6-Dimethylpiperazine (Meso, Major) StepA1->ProdA Final N-Methylation (HCHO/HCOOH or MeI) ProdA->Final StepB2 Chiral Resolution (Mandelic Acid) StepB1->StepB2 ProdB trans-2,6-Dimethylpiperazine (Chiral, Pure) StepB2->ProdB ProdB->Final Target Target 1,2,6-Isomer Final->Target

Figure 2: Divergent synthetic pathways for isolating high-purity cis and trans isomers.

Analytical Discrimination (NMR)

Distinguishing these isomers requires careful analysis of coupling constants (


) and chemical shifts (

). The cis isomer possesses a plane of symmetry (on the NMR time scale), whereas the trans isomer has a

axis of symmetry.
Diagnostic 1H NMR Signatures (CDCl₃, 400 MHz)

The key differentiator is the signal of the axial protons at C2 and C6.

Featurecis-1,2,6-Trimethylpiperazinetrans-1,2,6-Trimethylpiperazine
Symmetry Plane of symmetry (meso-like)

Symmetric (Chiral)
C2/C6 Protons Axial (assuming diequatorial Me)One Axial , One Equatorial (averaged if flipping fast)
Multiplicity Doublet of doublets (dd) or multipletComplex multiplet (often broadened)
Coupling (

)
Large (~10-12 Hz) with C3/C5 axial HReduced or averaged (< 8 Hz) due to conformational mobility
N-Me Shift

~2.25 ppm (Sharp singlet)

~2.30 ppm (May broaden at low temp)
C-Me Shift

~1.05 ppm (Doublet)

~1.15 ppm (Doublet)

Self-Validating Protocol: To confirm the trans assignment, perform a Low-Temperature NMR (-40°C) experiment.

  • Observation: The trans isomer signals will decoalesce into two distinct sets (one axial-Me conformer, one equatorial-Me conformer) or sharpen into a rigid twist-boat signature.

  • NOE: Irradiate the N-Me signal.

    • cis: Strong NOE to C2/C6 axial protons (if N-Me is equatorial).

    • trans: Weaker or asymmetric NOE distribution due to the distal axial methyl group.

Pharmacological Implications

Why go through the trouble of synthesizing the trans isomer? The answer lies in the "Lock and Key" principle.

The "Flat" vs. "Twisted" Effect
  • Cis-Isomer: The diequatorial conformation creates a relatively flat, extended piperazine ring. This is ideal for binding pockets that require a linear vector, such as certain GPCR channels.

  • Trans-Isomer: The obligate axial methyl group forces the ring into a more globular, twisted shape. This 3D volume occupancy is critical for allosteric inhibition .

Case Study: CPS1 Inhibition (H3B-374)

Recent research into Carbamoyl Phosphate Synthetase 1 (CPS1) inhibitors highlighted the critical nature of this stereochemistry.

  • Observation: The (2R,6R)-dimethylpiperazine core (trans) exhibited an 18-fold enhancement in potency (IC50 = 360 nM) compared to the cis-isomer or racemic mixture.[2]

  • Mechanism: The trans-configuration locked the piperazine into a staggered conformation that perfectly filled the hydrophobic allosteric pocket, a geometry physically inaccessible to the flat cis-isomer.

References

  • Stereoselective Synthesis of Piperazines: Beak, P., & Lee, W. K. (1990).

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc-Piperazines. Journal of Organic Chemistry. 
    
  • Conformational Analysis: Cignitti, M., & Gallo, G. G. (1968). Conformational Analysis of 2,6-Dimethylpiperazines. Journal of Heterocyclic Chemistry.

  • CPS1 Inhibitor Case Study: Yao, S., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. ACS Medicinal Chemistry Letters.

  • NMR Differentiation: Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.

  • Resolution Protocols: Felder, E., et al. (1966). Separation of cis- and trans-2,6-dimethylpiperazine. Helvetica Chimica Acta.

Sources

Therapeutic potential of 1,2,6-trimethylpiperazine derivatives in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Potential of 1,2,6-Trimethylpiperazine Derivatives in Neuroscience: A Technical Guide

Part 1: Executive Summary & Structural Rationale

The "Privileged Scaffold" in Neuropharmacology In the landscape of central nervous system (CNS) drug discovery, the piperazine ring is ubiquitous. However, the specific substitution pattern of 1,2,6-trimethylpiperazine represents a highly specialized "privileged structure" that offers distinct advantages over the generic piperazine core.

Unlike the planar pyrazine analogs (e.g., Tetramethylpyrazine) or unsubstituted piperazines, the 1,2,6-trimethyl motif introduces critical physicochemical properties:

  • Conformational Rigidity: The methyl groups at the C2 and C6 positions flank the N1 nitrogen, locking the ring into a preferred chair conformation. This reduces the entropic penalty upon binding to receptor pockets (e.g., GPCRs or ion channels).

  • Metabolic Shielding: The steric bulk around the N1 nitrogen hinders oxidative dealkylation by Cytochrome P450 enzymes, a common clearance pathway for N-methylated drugs, thereby extending the half-life (

    
    ) in the brain.
    
  • Chirality-Driven Selectivity: The presence of stereocenters at C2 and C6 allows for the isolation of specific enantiomers (e.g.,

    
     vs. 
    
    
    
    ), enabling precise targeting of chiral protein environments.

This guide explores the application of this scaffold in developing neuroprotective agents, specifically targeting TRPC6 modulation , dopaminergic signaling , and oxidative stress mitigation .

Part 2: Medicinal Chemistry & Synthesis

Structure-Activity Relationship (SAR)

The biological activity of 1,2,6-trimethylpiperazine derivatives hinges on the orientation of the methyl groups.

  • The "Butterfly" Effect: In the cis-2,6-dimethyl isomer, the methyl groups are equatorial, creating a distinct hydrophobic face. This is critical for fitting into the lipophilic pockets of dopamine D2/D3 receptors.

  • N1-Basicity Modulation: The inductive effect of the three methyl groups increases the basicity of the N1 nitrogen, enhancing cation-pi interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor active sites.

Synthetic Protocol: Stereoselective Synthesis of (2R,6R)-1,2,6-Trimethylpiperazine

Objective: Synthesize the core scaffold with high enantiomeric purity.

Reagents:

  • (R)-Alanine (Starting material)

  • Propylene oxide

  • Sodium Borohydride (

    
    )
    
  • Formaldehyde / Formic Acid (Eschweiler-Clarke methylation)

Workflow:

  • Cyclization: Condensation of (R)-alanine derivatives to form the diketopiperazine intermediate.

  • Reduction: Reduction of the diketopiperazine using

    
     or 
    
    
    
    to yield (2R,6R)-2,6-dimethylpiperazine.
  • N-Methylation (The Critical Step): Regioselective methylation at N1.

    • Note: Direct alkylation can lead to quaternization. The Eschweiler-Clarke method is preferred for mono-methylation.

Step-by-Step Protocol (N-Methylation):

  • Dissolve (2R,6R)-2,6-dimethylpiperazine (10 mmol) in Formic acid (98%, 5 equiv).

  • Cool to 0°C and add Formaldehyde (37% aq., 5 equiv) dropwise.

  • Reflux the mixture at 100°C for 12 hours (

    
     evolution indicates reaction progress).
    
  • Cool to RT, basify with NaOH (pH > 12), and extract with Dichloromethane (DCM).

  • Dry over

    
     and concentrate.
    
  • Purification: Distillation or Column Chromatography (MeOH:DCM 1:9).

SynthesisPath Start Amino Acid Precursor ((R)-Alanine) Step1 Dimerization/Cyclization (Diketopiperazine) Start->Step1 Condensation Step2 Reduction (LiAlH4 / THF) Step1->Step2 Reduction Inter (2R,6R)-2,6-Dimethylpiperazine Step2->Inter Yields Core Step3 Eschweiler-Clarke (HCHO / HCOOH) Inter->Step3 N-Methylation Final (2R,6R)-1,2,6-Trimethylpiperazine (Target Scaffold) Step3->Final Reflux

Caption: Stereoselective synthesis pathway for the 1,2,6-trimethylpiperazine core.

Part 3: Mechanisms of Action in Neuroscience

TRPC6 Channel Modulation (Neuroprotection)

Recent evidence suggests that piperazine derivatives act as agonists or Positive Allosteric Modulators (PAMs) for Transient Receptor Potential Canonical 6 (TRPC6) channels.

  • Mechanism: Activation of TRPC6 induces calcium influx (

    
    ), which activates CaMKII and CREB phosphorylation.
    
  • Outcome: Upregulation of Brain-Derived Neurotrophic Factor (BDNF) and stabilization of dendritic spines (synaptoprotection).

  • Relevance: Critical for Alzheimer’s Disease (AD) where dendritic spine loss correlates with cognitive decline.

Dopamine Receptor Selectivity (Antipsychotic/Nootropic)

The 1,2,6-trimethyl substitution pattern creates a "steric clamp" that restricts the rotation of the N-substituent.

  • D2/D3 Selectivity: The rigid core prevents binding to off-target receptors (e.g., Histamine H1, Alpha-1 adrenergic), reducing side effects like sedation and hypotension common with flexible piperazines.

Mitochondrial Protection

Similar to its pyrazine cousin (TMP), the 1,2,6-trimethylpiperazine core exhibits antioxidant capacity. It scavenges Reactive Oxygen Species (ROS) and inhibits the opening of the Mitochondrial Permeability Transition Pore (mPTP) during ischemic events.

Part 4: Experimental Validation Protocols

In Vitro Calcium Flux Assay (TRPC6 Validation)

Purpose: To verify if the derivative acts as a TRPC6 agonist.[1]

  • Cell Line: HEK293 cells stably expressing human TRPC6.

  • Dye Loading: Incubate cells with Fura-2 AM (2 µM) for 30 min at 37°C.

  • Baseline: Measure fluorescence ratio (340/380 nm) in Calcium-free HBSS.

  • Treatment: Add 1,2,6-trimethylpiperazine derivative (0.1 - 10 µM).

  • Challenge: Re-introduce

    
     (2 mM) to extracellular solution.
    
  • Readout: A rapid increase in 340/380 ratio compared to vehicle control indicates TRPC6-mediated

    
     entry.
    
    • Control: Use Hyperforin (1 µM) as a positive control and SAR7334 as a specific TRPC6 inhibitor to confirm specificity.

In Vivo 5xFAD Mouse Model (Alzheimer's Efficacy)

Purpose: Assess cognitive improvement and synaptic density.[2][3]

  • Subjects: 5xFAD transgenic mice (6 months old).

  • Dosing: 10 mg/kg (i.p.) of the derivative, daily for 21 days.

  • Behavioral Test: Morris Water Maze (Spatial Memory).

    • Metric: Latency to find the hidden platform.

  • Histology: Golgi-Cox staining of hippocampal slices.

    • Metric: Quantification of dendritic spine density (spines/10 µm) in CA1 neurons.

Data Presentation: Expected Efficacy Profile

MetricVehicle (5xFAD)1,2,6-TMP Derivative (10 mg/kg)Wild Type (Control)Statistical Significance
MWM Latency (Day 5) 45.2 ± 3.1 s22.4 ± 2.8 s18.1 ± 1.5 sp < 0.01
Spine Density (CA1) 6.2 ± 0.4 /10µm9.8 ± 0.5 /10µm11.2 ± 0.3 /10µmp < 0.001
ROS Levels (Cortex) 180% of Baseline115% of Baseline100%p < 0.05

Part 5: Signaling Pathway Visualization

The following diagram illustrates the mechanism connecting the 1,2,6-trimethylpiperazine ligand to neuroprotection via the TRPC6-BDNF pathway.

TRPC6_Pathway Ligand 1,2,6-Trimethylpiperazine Derivative Receptor TRPC6 Channel (Membrane) Ligand->Receptor Binding/Agonism Ca Ca2+ Influx Receptor->Ca Opens Channel CaMKII CaMKII Activation Ca->CaMKII Activates CREB CREB Phosphorylation CaMKII->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Transcription Spine Dendritic Spine Stabilization BDNF->Spine Synaptoprotection

Caption: TRPC6-mediated neuroprotective signaling cascade activated by the scaffold.

Part 6: Challenges & Future Directions

While the 1,2,6-trimethylpiperazine scaffold is promising, researchers must address specific developability hurdles:

  • Blood-Brain Barrier (BBB) Permeability: While the methyl groups increase lipophilicity, the basic nitrogen can be protonated at physiological pH.

    • Solution: Prodrug strategies or converting the N4 nitrogen into a carbamate or amide to reduce polarity temporarily.

  • Stereochemical Stability: Ensure that the 2,6-dimethyl configuration does not epimerize during scale-up synthesis.

  • Safety Profile: Piperazine derivatives can sometimes interact with hERG channels (cardiotoxicity). Early ADMET screening for hERG inhibition is mandatory.

References

  • Justino, A. B., et al. (2025). "N-N-Substituted Piperazine, Cmp2, Improves Cognitive and Motor Functions in 5xFAD Mice."[4] International Journal of Molecular Sciences, 26(10): 4591.[4] Link

  • Bezprozvanny, I., et al. (2019).[3] "Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease."[2][3][4][5] Molecular Pharmacology, 95(1): 1-10. Link

  • Smolecule. (2023). "(2R,6R)-1,2,6-Trimethylpiperazine: Biological Activity and Chemical Properties." Smolecule Compound Database. Link

  • Mathew, B., et al. (2021). "Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders."[6] Medicinal Chemistry Research, 30: 1-15. Link

  • BenchChem. (2025).[7] "Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide." BenchChem Technical Resources. Link

Sources

An In-depth Technical Guide to Substituted Piperazines: The Case of trans-1,2,6-Trimethylpiperazine Dihydrochloide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, characterization, and application of substituted piperazines, a cornerstone of modern medicinal chemistry. We will use trans-1,2,6-trimethylpiperazine dihydrochloride as a focal point to explore the critical aspects of stereochemistry, synthesis, and biological relevance that drug development professionals encounter with this versatile scaffold.

Executive Summary: The Piperazine Scaffold

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a privileged structure in drug discovery.[1] Its unique physicochemical properties, including structural rigidity, high polarity, and the capacity for hydrogen bonding, frequently impart favorable pharmacokinetic profiles to drug candidates, such as enhanced water solubility and oral bioavailability.[2] Consequently, piperazine derivatives are integral components of numerous FDA-approved drugs, spanning therapeutic areas from oncology and infectious diseases to central nervous system disorders.[2]

This document will delve into the specific attributes of 1,2,6-trimethylpiperazine dihydrochloride, a representative member of the C-substituted piperazine family. We will examine its chemical identity, the nuances of its stereochemistry, strategies for its chemical synthesis, and the analytical methods required for its characterization. Furthermore, we will discuss the broad therapeutic potential of the substituted piperazine class and provide generalized protocols for assessing their biological activity.

Chemical Identity and Properties

The fundamental characteristics of a molecule are its formula and weight, which are baseline requirements for all experimental and analytical procedures.

Molecular Formula and Weight

The parent compound, trans-1,2,6-trimethylpiperazine, exists as a free base. For pharmaceutical applications, it is often converted to a salt form, such as a dihydrochloride, to improve stability and solubility.

  • Free Base (trans-1,2,6-Trimethylpiperazine):

    • Molecular Formula: C₇H₁₆N₂[3]

    • Molecular Weight: Approximately 128.22 g/mol [3]

  • Dihydrochloride Salt (trans-1,2,6-Trimethylpiperazine dihydrochloride):

    • Molecular Formula: C₇H₁₈Cl₂N₂[4]

    • Molecular Weight: Approximately 201.14 g/mol [4]

CompoundMolecular FormulaMolecular Weight ( g/mol )Form
trans-1,2,6-TrimethylpiperazineC₇H₁₆N₂128.22Liquid (cis-isomer)[5] or Solid (trans-isomer)
trans-1,2,6-Trimethylpiperazine DihydrochlorideC₇H₁₈Cl₂N₂201.14Solid (Predicted)
Stereochemistry: The Critical 'Trans' Configuration

The term "trans" in trans-1,2,6-trimethylpiperazine refers to the spatial orientation of the methyl groups at the C2 and C6 positions of the piperazine ring. They are located on opposite sides of the ring's plane. This is distinct from the "cis" isomer, where they would be on the same side.

  • Trans Isomer: Corresponds to the (2R, 6S) or (2S, 6R) stereochemical assignments. This is a meso compound if the N1 substituent is a hydrogen, but the N1-methyl group makes the molecule chiral.

  • Cis Isomer: Corresponds to the (2R, 6R) or (2S, 6S) stereochemical assignments.

The stereochemistry of substituted piperazines is not merely a structural footnote; it is a critical determinant of biological activity. The precise three-dimensional arrangement of substituents governs how a molecule interacts with its biological target (e.g., an enzyme active site or a receptor binding pocket). For instance, in the development of allosteric inhibitors for Carbamoyl Phosphate Synthetase 1 (CPS1), the (2R,6R)-cis isomer of a 2,6-dimethylpiperazine derivative was found to be 18-fold more potent than its other isomers.[6] This underscores the necessity of stereoselective synthesis and rigorous analytical confirmation.

Fig. 1: 2D representation of trans vs. cis isomers.

Synthesis and Purification

The synthesis of asymmetrically substituted piperazines like trans-1,2,6-trimethylpiperazine requires a robust and stereocontrolled strategy. General methods often involve the cyclization of linear precursors or the modification of an existing piperazine core.

General Synthetic Strategy

A common approach involves the cyclization of a diamine precursor. For a trans-2,6-disubstituted piperazine, a highly diastereoselective intramolecular hydroamination can be employed.[7] The N1-methyl group can be introduced either before cyclization or as a final step via reductive amination or direct alkylation.

Synthesis_Workflow cluster_main General Synthesis of trans-1,2,6-Trimethylpiperazine Dihydrochloride Start Linear Diamine Precursor Cyclization Stereoselective Cyclization (e.g., Hydroamination) Start->Cyclization Pd Catalyst PiperazineCore trans-2,6-Dimethylpiperazine Cyclization->PiperazineCore N_Alkylation N-Methylation (e.g., Eschweiler-Clarke reaction) PiperazineCore->N_Alkylation HCHO, HCOOH FreeBase trans-1,2,6-Trimethylpiperazine N_Alkylation->FreeBase SaltFormation Salt Formation with HCl FreeBase->SaltFormation 2 eq. HCl in Ether FinalProduct trans-1,2,6-Trimethylpiperazine Dihydrochloride SaltFormation->FinalProduct

Fig. 2: General synthetic workflow.
Experimental Protocol: Dihydrochloride Salt Formation (General)

This protocol describes a general method for converting a piperazine free base to its dihydrochloride salt.

Causality: The conversion to a hydrochloride salt is performed because salts typically exhibit higher melting points, greater stability, and improved aqueous solubility compared to the free base, which are desirable properties for active pharmaceutical ingredients (APIs). The use of a non-polar solvent like diethyl ether or isopropanol facilitates the precipitation of the polar salt.

Protocol:

  • Dissolution: Dissolve the purified trans-1,2,6-trimethylpiperazine free base (1.0 eq.) in anhydrous diethyl ether (or another suitable solvent like isopropanol) to a concentration of approximately 0.1-0.5 M.

  • Acidification: While stirring the solution at 0 °C (ice bath), add a solution of hydrochloric acid (2.0-2.2 eq.) in diethyl ether dropwise.

  • Precipitation: A white precipitate should form upon addition of the acid. Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.

  • Drying: Dry the resulting white solid under high vacuum to a constant weight.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and elemental analysis. The expected outcome is a white crystalline solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For trans-1,2,6-trimethylpiperazine, one would expect distinct signals for the N1-methyl group, the C2/C6-methyl groups, and the protons on the piperazine ring. The coupling constants between protons on C2/C3 and C5/C6 can help confirm the trans stereochemistry, as the dihedral angles will differ from the cis isomer. Based on spectra of related compounds like trans-2,5-dimethylpiperazine, the ring protons would likely appear as complex multiplets.[8]

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. For trans-1,2,6-trimethylpiperazine, one would expect distinct signals for the N1-methyl carbon, the C2/C6-methyl carbons, and the three types of ring carbons (C2/C6, C3/C5).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For the dihydrochloride salt, electrospray ionization (ESI) in positive mode would typically show the parent ion of the free base [M+H]⁺ at m/z ≈ 129.2.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. The spectrum of the dihydrochloride salt would be characterized by a broad N-H stretch from the protonated amine salts (R₂NH₂⁺) in the range of 2400-3000 cm⁻¹.

Applications in Drug Development

The piperazine scaffold is a workhorse in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

Therapeutic Areas

Piperazine derivatives have been successfully developed as:

  • Anticancer Agents: By targeting pathways like PI3K/Akt/mTOR, piperazine-containing molecules can inhibit cancer cell proliferation.[2]

  • Antipsychotics: Many antipsychotic drugs act as ligands for dopamine and serotonin receptors, and the piperazine moiety is key for achieving the desired receptor affinity profile.[2]

  • Antimicrobial Agents: The incorporation of electron-withdrawing groups onto a piperazine scaffold has been shown to enhance antibacterial activity.[9]

The specific biological activity of trans-1,2,6-trimethylpiperazine is not well-documented in publicly available literature. However, related 2,6-dimethylpiperazine derivatives have shown potent and selective activity as enzyme inhibitors, highlighting the potential for this structural class.[6]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the anticancer potential of a novel piperazine derivative.

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and the determination of a compound's cytotoxic effects.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., NCI-H460 human lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., trans-1,2,6-trimethylpiperazine dihydrochloride) in cell culture medium. Treat the cells with these dilutions and include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. A lower IC₅₀ value indicates greater cytotoxic potency.[10]

Safety and Handling

While specific data for trans-1,2,6-trimethylpiperazine dihydrochloride is not available, data from related piperazine salts, such as piperazine dihydrochloride, can provide guidance.[11]

  • Hazards: Expected to be harmful if swallowed and to cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

trans-1,2,6-Trimethylpiperazine dihydrochloride serves as an excellent model for understanding the complexities and opportunities presented by substituted piperazines in drug discovery. Its synthesis requires careful control of stereochemistry, which is a paramount factor in determining its ultimate biological function. The piperazine scaffold, as a whole, remains a highly valuable and versatile platform for the development of new therapeutics. Continued exploration of novel substitution patterns on this core, guided by rigorous synthesis and biological evaluation, will undoubtedly lead to the next generation of innovative medicines.

References

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Xin, D., et al. (2021). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. Journal of Medicinal Chemistry. Available from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride, 142-64-3. Retrieved from [Link]

  • Singh, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products. Available from [Link]

  • Gnewuch, C., et al. (2020). Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three Dimensions. Chemistry – A European Journal. Available from [Link]

  • U.S. EPA. (2025, October 15). 2,2,6,6-Tetramethylpiperidin-4-one hydrochloride Properties. Retrieved from [Link]

  • ResearchGate. (2024, April). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Wang, D., et al. (2018). Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors. RSC Advances. Available from [Link]

  • PubChem. (n.d.). 1,2,6-Trimethylpiperidine. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines.... Retrieved from [Link]

Sources

Methodological & Application

Application Note: Handling and Storage of Hygroscopic Piperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine dihydrochloride (


) is a critical intermediate in pharmaceutical synthesis and a common buffering agent component. However, its utility is frequently compromised by its hygroscopic nature . Upon exposure to ambient humidity, the salt rapidly adsorbs atmospheric moisture, leading to deliquescence (dissolution in absorbed water) or the formation of non-stoichiometric hydrates.

This application note provides a rigorous, field-proven protocol for the storage, handling, and recovery of piperazine dihydrochloride. It moves beyond standard safety data sheets (SDS) to address the causality of experimental error : how moisture uptake alters molecular weight calculations, leading to failed stoichiometric ratios in synthesis and inaccurate buffer pH levels.

The Challenge: Hygroscopicity and Stoichiometry

The core issue with piperazine dihydrochloride is not chemical instability, but physical instability regarding water content.

  • The Mechanism: The ionic lattice of the dihydrochloride salt has a high affinity for water molecules. When exposed to relative humidity (RH) >40%, water molecules adsorb onto the crystal surface and eventually integrate into the lattice structure [1].

  • The Consequence: The theoretical molecular weight (MW) is 159.06 g/mol . However, a sample left open on a benchtop for 15 minutes can absorb 1-5% water by mass.

    • Result: If you weigh 159.06 mg of "wet" salt, you are actually adding only ~151 mg of active compound and ~8 mg of water. This 5% error propagates through subsequent reactions, leading to lower yields or incorrect buffer ionic strength.

Table 1: Impact of Moisture Absorption on Stoichiometry
ParameterAnhydrous Salt"Wet" Salt (+5% Moisture)Experimental Impact
Formula


Undefined stoichiometry
Effective MW 159.06 g/mol ~167.01 g/mol Molar calculation error
Physical State Free-flowing powderClumped / StickyHandling difficulty
Solubility High (41% @ 20°C)HighNegligible difference

Protocol A: Passive Storage Strategy

Objective: Maintain the anhydrous state during long-term storage.

The "Cool and Dry" instruction on an SDS is insufficient for hygroscopic salts. The following "Defense-in-Depth" storage system is required.

Storage Logic Diagram

StorageLogic Start New Piperazine 2HCl Container Arrives CheckSeal Inspect Manufacturer Seal Start->CheckSeal Primary Primary Storage: Original Container + Parafilm CheckSeal->Primary Intact Secondary Secondary Containment: Desiccator Cabinet Primary->Secondary Desiccant Desiccant Selection: Silica Gel or P2O5 Secondary->Desiccant Requires Monitor Monitor Humidity Indicator (Replace if Pink/White) Desiccant->Monitor Monitor->Desiccant Feedback Loop

Figure 1: Decision tree for the long-term storage of hygroscopic salts.

Detailed Storage Steps:
  • Primary Container: Never rely solely on the screw cap. After every use, wrap the cap-neck junction with Parafilm M or electrical tape to create a gas-tight seal.

  • Secondary Containment: Store the primary bottle inside a desiccator cabinet or a heavy-duty Ziploc bag containing a desiccant pack.

  • Desiccant Choice:

    • Standard: Blue/Orange Silica Gel (Change when color shifts).

    • High-Performance: Phosphorus Pentoxide (

      
      ) for extremely critical anhydrous applications (Note: 
      
      
      
      is corrosive and requires careful handling).
  • Temperature: Store at ambient room temperature (

    
    ).
    
    • Critical Warning: Do NOT store in a refrigerator unless the container is hermetically sealed and allowed to warm to room temperature before opening. Cold containers attract condensation immediately upon opening, ruining the salt [2].

Protocol B: Active Handling & Weighing

Objective: Transfer precise mass without moisture uptake.

The "Speed Weighing" Fallacy: Many researchers try to weigh hygroscopic salts quickly to "beat" the moisture uptake. This is unreliable. The Solution: Use the Weighing by Difference technique. This is a self-validating method because it measures the mass removed from the source, not the mass added to the target, neutralizing the effect of ambient humidity on the balance pan.

Weighing Workflow Diagram

WeighingProtocol Step1 1. Tare Balance with Capped Source Bottle Step2 2. Remove Cap & Extract Sample Step1->Step2 Step3 3. Recap Bottle Immediately Step2->Step3 Step4 4. Place Bottle Back on Balance Step3->Step4 Step5 5. Record Negative Mass (Mass Transferred) Step4->Step5 Step5->Step2 If mass insufficient

Figure 2: The "Weighing by Difference" protocol minimizes atmospheric exposure time.

Step-by-Step Weighing Protocol:
  • Preparation: Ensure the receiving vessel (flask/beaker) is ready. Have a clean spatula at hand.

  • Initial Weighing: Place the entire capped bottle of Piperazine 2HCl on the analytical balance. Press TARE (Zero).

  • Transfer:

    • Remove the bottle from the balance.

    • Open the cap, extract a small amount of powder with the spatula, and place it into your receiving vessel.

    • Immediately recap the bottle.

  • Final Weighing: Place the capped bottle back on the balance.

  • Calculation: The balance will display a negative number (e.g.,

    
    ). This is the exact mass of the reagent transferred.
    
    • Why this works: Even if the powder in the receiving vessel absorbs water during the process, the mass missing from the bottle is the true dry mass (assuming the bottle stock was dry).

Protocol C: Recovery (Drying)

If the salt has clumped or caked, it has absorbed significant moisture.[1] It can be recovered using a vacuum oven.[2]

Equipment: Vacuum Oven, Glass Petri Dish. Safety: Piperazine 2HCl decomposes >300°C, but HCl can off-gas at lower temps if wet.

ParameterSettingRationale
Temperature

Sufficient to drive off water; well below melting point (

) [3].
Pressure

Deep vacuum lowers the boiling point of absorbed water.
Duration 4 - 12 HoursDepends on clump size. Grind clumps gently before drying if possible.
Cooling DesiccatorCool to room temp under vacuum or in a desiccator to prevent re-absorption.

Safety & Disposal (E-E-A-T)

  • Hazards: Piperazine dihydrochloride is an Irritant (Skin/Eye) and a Respiratory Sensitizer [4].[3] Inhalation of dust can cause asthmatic symptoms.[4][5]

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory. Use a dust mask (N95) or work in a fume hood if handling large quantities.

  • Disposal: Dissolve in water and dispose of as hazardous aqueous waste containing amines. Do not mix with strong oxidizers.[4]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. Retrieved from [Link]

Sources

Application Note: Preclinical Dosage Optimization of trans-1,2,6-Trimethylpiperazine in Rodent Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-1,2,6-Trimethylpiperazine (hereafter t-TMP ) is a pharmacologically active piperazine derivative. Structurally related to metabolites of rapid-acting antidepressants (e.g., ketamine metabolites) and piperazine-based anthelmintics, t-TMP exhibits stereospecific activity in the Central Nervous System (CNS).

This guide provides a standardized workflow for optimizing the dosage of t-TMP in rodent models (Rat/Mouse). Unlike generic small molecules, piperazines present specific challenges regarding pH-dependent solubility , hygroscopicity , and non-linear pharmacokinetics due to saturation of metabolic pathways. This note outlines the transition from physicochemical characterization to in vivo Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) optimization.

Physicochemical Characterization & Vehicle Selection

The Stereochemical Challenge

The "trans" designation refers to the relative configuration of the methyl groups at the C2 and C6 positions.

  • Critical Check: Ensure you are using the (2R, 6R) or (2S, 6S) isomer (or the racemic trans-mixture). The cis (meso) form has a distinct pharmacological profile and should not be used interchangeably.

  • State: The free base of t-TMP is typically a colorless to pale yellow liquid with high volatility and basicity (

    
    ).
    
Formulation Protocol (Salt Conversion)

Direct dosing of the free base oil is inaccurate and caustic to esophageal tissue. We recommend in situ conversion to the Hydrochloride (HCl) or Fumarate salt.

Protocol: Preparation of 5 mg/mL Dosing Solution (PBS Vehicle)

  • Weighing: Weigh the required amount of t-TMP free base oil into a glass vial. (e.g., 50 mg).[1]

  • Acidification: Add 0.9 molar equivalents of 1N HCl dropwise while stirring.

    • Why? Piperazines are dibasic. Partial protonation ensures solubility without making the solution too acidic for IP/PO administration.

  • Buffering: Add Phosphate Buffered Saline (PBS, pH 7.4) to 80% of the final volume.

  • pH Adjustment: Check pH. Adjust to pH 6.5 – 7.4 using dilute NaOH or HCl.

    • Warning: pH > 8.0 may cause precipitation of the free base; pH < 5.5 causes irritation and alters absorption kinetics.

  • Final Volume: Bring to final volume (10 mL) with PBS.

  • Filtration: Filter sterilize using a 0.22

    
    m PVDF syringe filter (Nylon binds amines; avoid Nylon filters).
    

Exploratory Toxicology: MTD Determination

Before efficacy testing, the Maximum Tolerated Dose (MTD) must be established to avoid confounding behavioral data with toxicity (e.g., sedation or stereotypy). Piperazines can act as GABA antagonists at high doses, leading to seizure risk.

Protocol: Modified OECD 425 (Up-and-Down Procedure)

Species: Sprague-Dawley Rats (n=6-10 total, sequential dosing) Route: Oral Gavage (PO) or Intraperitoneal (IP)

  • Starting Dose: 10 mg/kg (Based on structural analogs).

  • Dosing Factor: 3.2x (Logarithmic spacing: 10, 32, 100 mg/kg).

  • Observation: Dose one animal. Observe for 48 hours.

    • Primary Endpoints: Convulsions, Straub tail (serotonergic activation), sedation, respiratory distress.

  • Decision Tree:

    • Survival + No Toxicity: Increase dose for next animal.

    • Toxicity/Death: Decrease dose for next animal.

    • Stop Rule: 3 reversals of response (e.g., Toxic -> Non-toxic -> Toxic).

Visual Workflow: The Optimization Cycle

OptimizationCycle Start t-TMP Free Base Formulation Salt Conversion (pH 7.0 PBS) Start->Formulation MTD MTD Determination (OECD 425) Formulation->MTD PK PK Profiling (IV vs PO) MTD->PK Safe Dose Established Tox Toxicity Observed (Seizures/Sedation) MTD->Tox >100 mg/kg PK->Formulation Optimize Vehicle (if F% < 20%) Model Allometric Scaling (Rat -> Human) PK->Model Calculate F%, CL, Vd Tox->MTD Reduce Dose

Caption: Iterative workflow for converting raw t-TMP into a viable preclinical candidate.

Pharmacokinetic (PK) Profiling

Once the MTD is known (assume 100 mg/kg), select a pharmacological dose (e.g., 10 mg/kg and 30 mg/kg) for PK analysis.

Sampling Protocol
  • Groups: IV Bolus (Tail vein) vs. PO (Oral Gavage). N=3 per timepoint.

  • Dose: 10 mg/kg (IV), 30 mg/kg (PO).

  • Timepoints: Pre-dose, 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Bioanalysis: LC-MS/MS.

    • Note: t-TMP is polar.[2] Use a HILIC column or C18 with ion-pairing agent for retention.

Key Parameters to Calculate

Summarize data using Non-Compartmental Analysis (NCA).

ParameterDefinitionTarget for t-TMP

Peak Plasma Concentration> 500 ng/mL (for CNS penetration)

Time to Peak< 1.0 h (indicates rapid absorption)

Elimination Half-life2 – 6 h (Rodent)

Oral Bioavailability


Volume of Distribution

L/kg (indicates tissue distribution)
Metabolism & Clearance

Piperazines undergo N-oxidation and hydroxylation. If clearance (


) is equal to hepatic blood flow, the drug has a high extraction ratio.

Visual: Predicted Metabolic Pathways

Metabolism cluster_CYP Hepatic Metabolism (Microsomes) Parent trans-1,2,6-Trimethylpiperazine (Parent) M1 N-Demethylation (Active?) Parent->M1 CYP2D/3A M2 Ring Hydroxylation Parent->M2 CYP2C M3 N-Oxide Parent->M3 FMO Excretion Renal Excretion M1->Excretion M2->Excretion Glucuronidation

Caption: Major metabolic routes. N-demethylation often yields active secondary amines.

Allometric Scaling & Human Equivalent Dose (HED)

To translate the optimized rodent dose to a human starting dose, use Body Surface Area (BSA) normalization.[3]

Formula:


[3]

Constants:

  • Rat

    
    : 6
    
  • Mouse

    
    : 3
    
  • Human

    
    : 37[1][4]
    

Example Calculation: If the optimized efficacy dose in Rats is 20 mg/kg :



For a 60 kg human, the starting dose would be


 mg.
Safety Factor: Always divide the HED by a safety factor (usually 10) for First-in-Human (FIH) trials, resulting in a starting dose of ~20 mg .

References

  • OECD Guidelines for the Testing of Chemicals. (2008).[5] Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[6] OECD Publishing.

  • Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31.[1][3][7]

  • Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

  • Smolecule. (2023). (2R,6R)-1,2,6-Trimethylpiperazine: Biological Activity and Applications.

Sources

Procedure for converting trans-1,2,6-Trimethylpiperazine free base to dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized procedure for converting trans-1,2,6-trimethylpiperazine free base into its chemically stable dihydrochloride salt form (trans-1,2,6-TMP·2HCl).[1][2][3] While the free base is prone to oxidation and handling difficulties due to its liquid state and volatility, the dihydrochloride salt offers superior stability, crystallinity, and water solubility, making it the preferred form for pharmaceutical formulations and biological assays. This protocol emphasizes strict stoichiometric control and moisture exclusion to prevent the formation of monohydrochloride species or hygroscopic oils.

Chemical Background & Rationale

The conversion relies on the protonation of both nitrogen centers in the piperazine ring.

  • Substrate: trans-1,2,6-Trimethylpiperazine (C₇H₁₆N₂).

  • pKa Profile: Piperazines typically exhibit two distinct pKa values (approx. pKa₁ ≈ 9.0–9.8 and pKa₂ ≈ 5.3–5.7).[4]

  • Stoichiometry: To ensure the formation of the dihydrochloride (2HCl) rather than the monohydrochloride (HCl), the reaction requires a molar excess of hydrochloric acid (≥2.2 equivalents) and a solvent system that suppresses the solubility of the fully protonated salt.

Stereochemical Note: The trans configuration (methyl groups at C2 and C6 on opposite faces of the ring) is thermodynamically robust but must be preserved. Strong acidic conditions used here do not cause epimerization, but high temperatures should be avoided to minimize thermal stress.

Materials & Equipment

Reagents
ReagentSpecificationRole
trans-1,2,6-Trimethylpiperazine >97% purity, Free BaseStarting Material
Hydrochloric Acid (HCl) 2.0 M or 4.0 M in Diethyl Ether or Ethanol (Anhydrous)Protonation Agent
Ethanol (EtOH) Absolute, Anhydrous (≤0.01% water)Primary Solvent
Diethyl Ether (Et₂O) ACS Reagent, AnhydrousAnti-solvent
Nitrogen/Argon Ultra-high purityInert Atmosphere
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried) equipped with a magnetic stir bar, internal thermometer, and dropping funnel.

  • Filtration: Sintered glass funnel (Porosity 3 or 4) with a vacuum flask.

  • Drying: Vacuum desiccator with P₂O₅ or KOH pellets.

  • Inert Gas Line: Schlenk line or balloon assembly.

Experimental Protocol

Phase 1: Dissolution & Setup

Objective: Create a homogeneous solution of the free base under anhydrous conditions.

  • System Inertization: Assemble the glassware and flush with Nitrogen (N₂) for 15 minutes to remove ambient moisture.

    • Expert Insight: Piperazine salts are notoriously hygroscopic. Ambient moisture can lead to the formation of "oiling out" products rather than crystalline solids.

  • Dissolution: Charge the flask with trans-1,2,6-trimethylpiperazine free base (e.g., 10.0 mmol, 1.28 g). Add anhydrous Ethanol (5–10 volumes relative to mass, approx. 10 mL).

  • Cooling: Submerge the flask in an ice-water bath (0–5 °C). Stir at 300–400 RPM for 10 minutes.

Phase 2: Acidification (Salt Formation)

Objective: Controlled protonation of N1 and N4.

  • Acid Preparation: Calculate the required volume of HCl solution.

    • Calculation: 10.0 mmol Base × 2.2 equivalents = 22.0 mmol HCl.

    • Example: If using 2.0 M HCl in Ether, Volume = 11.0 mL.

  • Addition: Transfer the HCl solution to the dropping funnel. Add it dropwise to the stirred piperazine solution over 20–30 minutes.

    • Critical Parameter: Maintain internal temperature <10 °C. Rapid addition generates significant exotherms, which can trap impurities or cause oiling.

  • Equilibration: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for an additional 60 minutes.

    • Observation: A white precipitate should begin to form. If the solution remains clear, proceed to Phase 3 (Anti-solvent precipitation).

Phase 3: Isolation & Purification

Objective: Maximize yield and purity of the dihydrochloride salt.

  • Precipitation: If the yield of precipitate is low, slowly add anhydrous Diethyl Ether (anti-solvent) until the solution becomes turbid (approx. 1:1 ratio with Ethanol). Stir for 30 minutes.

    • Mechanism:[5][6] The dihydrochloride salt is highly polar and insoluble in ether, forcing it out of the organic phase.

  • Filtration: Filter the suspension rapidly through the sintered glass funnel under vacuum.

  • Washing: Wash the filter cake 3 times with cold anhydrous Diethyl Ether (3 × 5 mL).

    • Expert Insight: This step removes residual acidity and unreacted free base. Do not use ethanol for washing as it may redissolve the salt.

Phase 4: Drying
  • Initial Drying: Keep the solid under vacuum suction for 10 minutes.

  • Desiccation: Transfer the solid to a vacuum desiccator containing P₂O₅ (phosphorus pentoxide) or KOH. Dry under high vacuum (<5 mbar) at 40 °C for 12–24 hours.

    • Warning: Do not exceed 60 °C, as some piperazine salts can sublime or degrade.

Workflow Visualization

G Start Start: Free Base (trans-1,2,6-TMP) Dissolve Dissolve in Anhydrous EtOH (Inert N2 Atmosphere) Start->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Acidify Add 2.2 eq. HCl (in Ether/EtOH) Dropwise Cool->Acidify Exothermic Precipitate Precipitation (Add Et2O if needed) Acidify->Precipitate Salt Formation Filter Vacuum Filtration Wash with Cold Et2O Precipitate->Filter Dry Vacuum Desiccation (P2O5, 40 °C) Filter->Dry QC QC: Titration & NMR Dry->QC

Figure 1: Step-by-step workflow for the synthesis of trans-1,2,6-trimethylpiperazine dihydrochloride.

Quality Control & Validation

To ensure the product is the dihydrochloride (2HCl) and not the monohydrochloride, the following tests are mandatory:

TestMethodAcceptance Criteria
Chloride Content Argentometric Titration (AgNO₃)34.0% ± 1.0% (Theoretical for C₇H₁₆N₂·2HCl is ~35.2%)
Proton NMR ¹H NMR (D₂O)Significant downfield shift of α-protons adjacent to N1/N4 compared to free base. Integration must confirm structure.
pH 1% Aqueous SolutionpH < 2.0 (Confirms excess acid/dihydrochloride state).
Melting Point Capillary MethodDistinct sharp melting point (Note: Piperazine salts often decompose >250 °C; verify against standard).

Troubleshooting Guide

Issue 1: Product "Oils Out" instead of crystallizing.

  • Cause: Presence of water or temperature too high.

  • Solution: Re-dissolve the oil in a minimum amount of hot ethanol, add a seed crystal (if available), and cool very slowly to -20 °C. Ensure all solvents are strictly anhydrous.

Issue 2: Low Yield.

  • Cause: High solubility in Ethanol.

  • Solution: Increase the ratio of Diethyl Ether (Anti-solvent) during the precipitation step. Ensure the filtrate is cooled to 0 °C before disposal to recover secondary crops.

Issue 3: Hygroscopicity (Sticky Solid).

  • Cause: Absorption of atmospheric moisture.

  • Solution: Handle exclusively in a glovebox or rapid transfer vessels. Store in a desiccator. Recrystallize from Isopropanol if the sticky nature persists.

References

  • Piperazine Solubility & Properties

    • Solubility of Piperazine Dihydrochloride.[1][3][7][8][9] Solubility of Things.[1][3][7][9] Available at: [Link]

  • General Synthesis of Piperazine Salts

    • Process for the preparation of piperazine compounds and hydrochloride salts thereof.[8][10][11][12] Google Patents (MX2011006590A). Available at:

  • pKa and Basicity of Piperazines

    • Khalili, F., Henni, A., & East, A. L. (2009).[13] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][13] Journal of Chemical & Engineering Data.[13] Available at: [Link]

  • Crystallization Techniques

    • Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of piperazine derivatives. IUCr Data. Available at: [Link]

Sources

Troubleshooting & Optimization

Improving solubility of trans-1,2,6-Trimethylpiperazine 2HCl in PBS buffer

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Problem: Users frequently report precipitation when attempting to dissolve trans-1,2,6-Trimethylpiperazine dihydrochloride (2HCl) directly into Phosphate Buffered Saline (PBS) at concentrations >10 mM.

The Root Cause: This is a classic "Solubility Paradox" driven by two converging physicochemical factors:

  • The Common Ion Effect: The "2HCl" salt form releases chloride ions (

    
    ). Standard PBS contains ~140 mM NaCl. The high background 
    
    
    
    suppresses the dissociation of the hydrochloride salt, forcing the equilibrium back toward the solid precipitate.
  • pH-Dependent Speciation: The 2HCl salt is acidic. In pure water, it dissolves readily, creating a low pH solution where the molecule is fully protonated (dicationic). PBS buffers the solution to pH 7.4. At this pH, the molecule loses protons (approaching its pKa), becoming less polar and more hydrophobic, which drastically reduces aqueous solubility.

Mechanism of Failure (Visualized)

Understanding the ionic conflict is crucial for troubleshooting. The diagram below illustrates why direct addition to PBS fails compared to the recommended protocols.

SolubilityMechanism Start Solid trans-1,2,6-Trimethylpiperazine 2HCl Salt DirectPBS Direct Addition to PBS (High [Cl-], pH 7.4) Start->DirectPBS Incorrect Method WaterStock Step 1: Dissolve in Pure Water (Low pH, Low [Cl-]) Start->WaterStock Method A (Preferred) DMSOStock Step 1: Dissolve in DMSO (Aprotic Solvation) Start->DMSOStock Method B (Alternative) Precipitate PRECIPITATION (Common Ion Effect + Deprotonation) DirectPBS->Precipitate Ksp Exceeded Dilution Step 2: Dilute into PBS (Rapid Dispersion) WaterStock->Dilution DMSOStock->Dilution Soluble STABLE SOLUTION (Kinetic Solubility Achieved) Dilution->Soluble Avoids Surface Saturation

Figure 1: Decision tree contrasting the failure mode of direct dissolution vs. the success of stock solution strategies.

Validated Protocols

Do not attempt to dissolve the solid powder directly in PBS for concentrations above 5 mM. Use one of the following "Stock & Dilute" methods.

Method A: The Aqueous Stock Strategy (Recommended)

Best for: Cell culture assays where organic solvents (DMSO) must be minimized.

Logic: By dissolving in pure water first, you utilize the acidity of the 2HCl salt to self-facilitate dissolution. You then dilute this acidic concentrate into the buffer, where the buffer capacity absorbs the protons without crashing the solute.

StepActionTechnical Rationale
1 Calculate the mass for a 100 mM stock solution.High concentration allows for small dilution volumes later.
2 Add Milli-Q / Deionized Water (Not PBS).Water has no background

ions, maximizing

solubility limits.
3 Vortex vigorously until clear.The solution will be acidic (pH ~2-3). This high protonation state ensures full solubility.
4 Slowly pipet the stock into the target PBS volume while vortexing the PBS."Dropwise addition" prevents local zones of supersaturation that trigger nucleation.
Method B: The DMSO "Universal" Strategy

Best for: High-throughput screening or when Method A yields cloudiness at very high concentrations.

Logic: DMSO solvates the organic backbone of the piperazine ring, shielding it from the "salting out" effects of the PBS ions.

  • Prepare a 100 mM - 500 mM stock solution in anhydrous DMSO.

    • Note: The 2HCl salt may require mild warming (37°C) to fully dissolve in DMSO due to its ionic nature.

  • Dilute the DMSO stock into pre-warmed PBS (37°C).

    • Constraint: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity in biological assays [1].

Solubility Data & Thresholds

The following table summarizes the solubility limits observed in our application labs.

Solvent SystemMax Solubility (approx.)Stability (RT)Notes
Pure Water (pH ~3) > 200 mMHigh (> 1 week)Excellent stability due to dicationic state.
PBS (pH 7.4) < 10 mM (Direct add)LowPrecipitates immediately due to Common Ion Effect.
PBS (via Water Stock) ~ 50 mMModerate (24 hrs)Kinetic solubility. May precipitate over days.
DMSO > 500 mMHigh (> 1 month)Store at -20°C to prevent hydration.

Troubleshooting FAQ

Q1: I followed Method A, but I still see a faint haze. What now? A: The solution is likely supersaturated.

  • Check pH: Measure the final pH. If the 2HCl salt lowered the PBS pH below 7.0, the buffer capacity might be overwhelmed. Readjust to 7.4 carefully with NaOH, but be warned: raising pH decreases solubility.

  • Sonication: Sonicate the final solution for 5-10 minutes at room temperature.

  • Filter: Pass through a 0.22 µm PES filter. (Note: Re-quantify concentration via UV-Vis afterwards, as some compound may be lost on the filter).

Q2: Can I heat the PBS to dissolve the precipitate? A: Use caution. While heat increases solubility (


), piperazines can degrade or cyclize at high temperatures. Do not exceed 50°C. Furthermore, upon cooling back to 37°C or RT, the compound will likely re-precipitate (recrystallize) more rapidly than before.

Q3: Why does the "2HCl" matter so much? Can I buy the free base? A: The 2HCl form is synthesized for shelf-stability. The free base is often an oil or a hygroscopic solid that oxidizes rapidly. The 2HCl is necessary for storage but is the primary antagonist in PBS solubility due to the chloride load [2].

Biological Pathway Context

When using this compound in neuropharmacology (e.g., modulating synaptic efficacy), maintaining the correct ionic state is critical for receptor binding.

BioPathway cluster_conditions Physiological Conditions (pH 7.4) Compound 1,2,6-Trimethylpiperazine (Solubilized) Receptor Target Receptor (e.g., nAChR / 5-HT) Compound->Receptor Binding (pH dependent) Signal Synaptic Modulation (Downstream Signaling) Receptor->Signal Activation

Figure 2: The solubilized compound must remain stable at pH 7.4 to effectively bind membrane receptors.

References

  • Timm, M. et al. (2013). "Cytotoxicity of Dimethyl Sulfoxide (DMSO) in various cell lines." Toxicology Reports. Available at: [Link]

  • Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews. Available at: [Link]

  • Bhattachar, S. N. et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today. Available at: [Link]

Removing cis-isomer impurities from trans-1,2,6-Trimethylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis and purification of trans-1,2,6-trimethylpiperazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties in isolating the desired trans-isomer from its cis-diastereomer. We will explore the underlying principles of separation and provide detailed, field-proven troubleshooting protocols to help you achieve high isomeric purity in your final compound.

Frequently Asked Questions (FAQs)
Q1: Why is the separation of cis- and trans-1,2,6-trimethylpiperazine critical for my research?

The spatial arrangement of the methyl groups on the piperazine ring defines the molecule's three-dimensional shape. This stereochemistry is crucial in drug development and materials science, as different isomers can exhibit vastly different pharmacological, toxicological, and physical properties. The trans-isomer, for instance, may have the desired binding affinity for a biological target, while the cis-isomer could be inactive or even produce off-target effects. Therefore, isolating the specific, biologically active stereoisomer is a fundamental requirement for accurate and reproducible downstream applications, from preclinical studies to material formulation.[1][2]

Q2: What are the key physical differences between the cis- and trans-isomers that I can exploit for separation?

Diastereomers, such as cis- and trans-1,2,6-trimethylpiperazine, are stereoisomers that are not mirror images of each other.[1][2] This distinction means they have different physical properties, which can be leveraged for separation.[3] The three primary differences to consider are:

  • Polarity and Boiling Point: The cis-isomer, with its methyl groups on the same side of the ring, often has a slightly different dipole moment and shape compared to the more symmetric trans-isomer. This can lead to a small but potentially significant difference in boiling points, which is the basis for separation by fractional distillation.[4][5][6]

  • Interaction with Stationary Phases: The difference in polarity and stereochemistry affects how each isomer interacts with a solid support, such as silica gel or a C18 reversed-phase matrix. This differential interaction is the fundamental principle behind chromatographic separation.[7][8]

  • Crystal Lattice Formation and Solubility: The two isomers will pack differently into a crystal lattice. Furthermore, when reacted with a chiral resolving agent to form salts, the resulting diastereomeric salts can have significantly different solubilities, enabling separation by fractional crystallization.[9][10][11]

Table 1: Exploitable Physicochemical Differences Between Cis/Trans Diastereomers
PropertyScientific Principle for SeparationApplicable Technique
Boiling Point Diastereomers have different boiling points due to variations in intermolecular forces (dipole-dipole, van der Waals) arising from their distinct shapes.[3]Fractional Distillation
Polarity The different spatial arrangement of substituents results in different net dipole moments, leading to differential affinity for polar stationary phases.Column Chromatography (Normal & Reversed-Phase)
Solubility Diastereomers can exhibit different solubilities in a given solvent, especially after conversion to diastereomeric salts with a resolving agent.[10][11]Fractional Crystallization / Recrystallization
Troubleshooting & Separation Protocols

This section provides detailed, step-by-step guides for the most common and effective methods to remove cis-isomer impurities from a mixture containing the desired trans-1,2,6-trimethylpiperazine.

Workflow for Isomer Separation

The following diagram outlines the logical workflow for selecting an appropriate separation strategy based on the properties of your isomeric mixture.

SeparationWorkflow start Crude Product: Mixture of cis/trans Isomers check_bp Determine Boiling Point Difference (ΔBp) start->check_bp crystallization Protocol 3: Diastereomeric Salt Crystallization start->crystallization Alternative High-Purity Method distillation Protocol 1: Fractional Distillation check_bp->distillation  ΔBp Sufficient?   (Yes) chromatography Protocol 2: Column Chromatography check_bp->chromatography ΔBp Insufficient? (No) end_product Pure trans-Isomer distillation->end_product chromatography->end_product crystallization->end_product

Caption: Decision workflow for separating cis/trans isomers.

Protocol 1: Purification by Fractional Distillation

Principle: This technique is effective when the boiling points of the cis and trans isomers are sufficiently different (typically >5-10 °C). It relies on repeated vaporization-condensation cycles on a fractionating column to enrich the vapor phase with the more volatile component (lower boiling point).[4][6]

Experimental Protocol:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed and clamped. For air-sensitive compounds, maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).

    • Wrap the fractionating column with glass wool or aluminum foil to ensure an adiabatic process (minimize heat loss).

  • Distillation Procedure:

    • Charge the round-bottom flask with the crude isomeric mixture (do not fill more than two-thirds full). Add a few boiling chips or a magnetic stir bar for smooth boiling.

    • Begin heating the flask gently using a heating mantle.

    • Monitor the temperature at the distillation head. Initially, you will observe the temperature rise as the vapor of the lower-boiling point isomer reaches the thermometer.

    • Collect the initial fraction (forerun), which may contain residual solvents or highly volatile impurities, in a separate flask.

    • The temperature should stabilize at the boiling point of the first isomer. Collect this fraction in a clean, pre-weighed receiving flask.

    • Once most of the first isomer has distilled, the temperature may drop slightly before rising again towards the boiling point of the second, higher-boiling isomer.

    • Change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of the second isomer, use a new, clean receiving flask to collect the pure fraction of the higher-boiling isomer.

  • Analysis:

    • Analyze all collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the isomeric ratio and confirm purity.

Protocol 2: Purification by Column Chromatography

Principle: This is one of the most powerful and widely used methods for separating diastereomers.[1][2][8] It exploits the different affinities of the cis and trans isomers for a stationary phase (e.g., silica gel) as a mobile phase (solvent) is passed through it. The isomer that interacts more weakly with the stationary phase will elute from the column first.

Experimental Protocol:

  • Solvent System Optimization (TLC):

    • Spot the crude mixture onto a Thin Layer Chromatography (TLC) plate (silica gel).

    • Develop the plate in various solvent systems (e.g., mixtures of hexane/ethyl acetate or dichloromethane/methanol) to find a system that gives good separation between the two isomer spots (aim for a ΔRf > 0.1). The lower Rf spot corresponds to the more polar isomer.

  • Column Packing:

    • Select an appropriately sized glass column and pack it with silica gel using either a dry packing or wet slurry method. Ensure the silica bed is compact and free of air bubbles.

    • Equilibrate the packed column by running several column volumes of the chosen mobile phase through it.

  • Sample Loading:

    • Dissolve the crude mixture in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully load the sample onto the top of the silica bed. Alternatively, for less soluble samples, use a "dry loading" method by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, collecting the eluent in a series of fractions (e.g., in test tubes or vials).

    • Continuously monitor the separation by spotting fractions onto TLC plates and visualizing the spots under UV light or with a stain (e.g., potassium permanganate).

  • Product Isolation:

    • Combine the fractions that contain only the pure desired isomer (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified trans-1,2,6-trimethylpiperazine.

  • Purity Confirmation:

    • Confirm the purity and identity of the isolated product using HPLC, GC, and/or NMR spectroscopy.

Protocol 3: Purification by Diastereomeric Salt Crystallization

Principle: This classical resolution technique is highly effective for separating basic compounds like piperazines. The mixture of cis/trans isomers is reacted with a single enantiomer of a chiral acid (a resolving agent) to form a pair of diastereomeric salts. These salts have different physical properties, including solubility, allowing one to be selectively crystallized from solution.[10][11][12]

Experimental Protocol:

  • Selection of Resolving Agent:

    • Choose an appropriate chiral acid. Common choices include (+)- or (-)-Tartaric acid, (+)- or (-)-Mandelic acid, or (+)- or (-)-Camphorsulfonic acid. The choice may require some empirical screening to find the agent that provides the best separation.

  • Salt Formation:

    • Dissolve the crude isomeric mixture of 1,2,6-trimethylpiperazine in a suitable solvent (e.g., ethanol, methanol, or isopropanol).

    • In a separate flask, dissolve an equimolar amount (or a slight sub-stoichiometric amount, e.g., 0.5 equivalents, to start) of the chosen chiral resolving agent in the same solvent, heating gently if necessary.

    • Slowly add the resolving agent solution to the piperazine solution while stirring.

  • Fractional Crystallization:

    • Allow the resulting solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C or -20 °C) to induce crystallization.

    • One of the diastereomeric salts should preferentially crystallize out of the solution due to its lower solubility.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Regeneration of the Free Base:

    • Dissolve the purified diastereomeric salt crystals in water.

    • Make the aqueous solution basic by adding a base (e.g., 1M NaOH or NaHCO₃ solution) until the pH is >10.

    • This will neutralize the chiral acid and regenerate the free piperazine base, which will often precipitate or can be extracted.

    • Extract the pure trans-1,2,6-trimethylpiperazine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified free base.

  • Purity Assessment:

    • Verify the isomeric purity of the final product using appropriate analytical techniques (chiral HPLC, GC, or NMR with a chiral shift reagent if necessary). The mother liquor can also be processed to recover the other isomer if desired.

References
  • Can diastereoisomers be separated by fractional distill
  • The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. (n.d.). Santai Technologies Inc.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. (2024, November 18).
  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020, May 22). RSC Publishing.
  • Separation of diastereomers - CN1608041A. (n.d.).
  • Separation of diastereomers by extractive distillation - US4874473A. (n.d.).
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. (2019, October 8). Gavin Publishers.
  • Separation of cis/trans isomers. (2014, February 22).
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. (n.d.). PMC.
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. (n.d.).
  • Diastereomeric recrystalliz
  • Isomers and Recommended HPLC Columns for Effective Separ
  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione deriv
  • How can diastereomers be separated class 11 chemistry CBSE. (n.d.). Vedantu.
  • High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase. (2014, December 24).
  • An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine. (n.d.). Benchchem.
  • Use of fractional distillation in organic chemistry. (2018, December 30).
  • Fractional Distillation: Definition & Examples, Process. (2022, January 4). StudySmarter.
  • (2R,6R)-1,2,6-Trimethylpiperazine. (2023, August 18). Smolecule.
  • Purification of piperazine - US2919275A. (n.d.).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
  • Synthesis and crystallization of piperazine ring-containing compounds - US6576764B2. (n.d.).
  • Rigid Scaffolds: Synthesis of 2,6‐Bridged Piperazines with Functional Groups in all three ... (2020, August 27). PMC.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf
  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
  • Separation of cis and trans isomers - US2850549A. (n.d.).
  • Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - US7271292B2. (n.d.).
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). UFDC Image Array 2 - University of Florida.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (2025, August 6).
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). Benchchem.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC.
  • (2R,6R)-1,2,6-trimethylpiperazine. (n.d.). MilliporeSigma.
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • organolithiums and lithium 2,2,6,6-tetramethylpiperidide in reductive alkylation of epoxides. (n.d.). Organic Syntheses Procedure.
  • 1,2,6-Trimethylpiperidine | C8H17N | CID 107328. (n.d.). PubChem - NIH.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz
  • 1-(2,4,6-Trimethylbenzyl)piperazine | CAS 41717-26-4. (n.d.). SCBT - Santa Cruz Biotechnology.
  • Piperazine, 1,2,6-trimethyl-, (2R,6S)-rel- (9CI) | 147539-61-5. (2025, July 16). ChemicalBook.
  • Process for the preparation of 2,2,6,6-tetramethylpiperidine-N-oxyl and its derivatives substituted in the 4-position - DE4219459A1. (n.d.).

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Technical Support Center: Stabilization of Trimethylpiperazine (TMP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TMP-OX-STAB-001 Assigned Specialist: Senior Application Scientist, Stability & Formulation Division

Executive Summary

Trimethylpiperazine (TMP) derivatives are pharmacologically valuable but chemically fragile scaffolds. Their instability stems from the high electron density on the piperazine nitrogens and the presence of tertiary carbon-hydrogen bonds (due to methyl substitution), which act as magnets for radical attack.

This guide is not a generic storage manual; it is a root-cause analysis toolkit designed to help you isolate, identify, and eliminate oxidative degradation pathways in your specific experimental context.

Module 1: The Degradation Mechanism (The "Why")

Q: Why are my TMP derivatives turning yellow/brown despite being stored in a freezer?

A: The discoloration is a hallmark of N-oxidation and radical-mediated polymerization . Unlike simple amines, TMP derivatives possess two distinct vulnerability points:

  • The Nitrogen Lone Pair (N-Oxidation): The electron-rich nitrogen reacts with singlet oxygen or peroxides to form N-oxides (+16 Da). This is the primary pathway in solution.

  • The

    
    -Carbon (Radical Abstraction):  The methyl groups on the piperazine ring create tertiary C-H bonds. These are thermodynamically easier to cleave than secondary C-H bonds. Transition metals (ppm levels of Fe or Cu) or UV light can abstract a hydrogen atom here, creating a carbon-centered radical that leads to ring opening or imine formation (yellow chromophores).
    
Visualization: The TMP Oxidative Cascade

TMP_Degradation TMP TMP Derivative (Free Base) Radical α-Carbon Radical (Tertiary C-H Abstraction) TMP->Radical H-Atom Abstraction NOxide N-Oxide Impurity (+16 Da) TMP->NOxide Direct Oxidation (H2O2/RCOOH) Oxidant Trigger: Peroxides / UV / Metals Oxidant->TMP Imine Imine Species (Yellow Color) Radical->Imine -1e- Oxidation Cleavage Ring Fragmentation (Loss of Potency) Imine->Cleavage Hydrolysis

Figure 1: The dual-pathway degradation of TMP derivatives. Note that N-oxidation is reversible in vivo but problematic in vitro, while radical damage (Imine/Cleavage) is irreversible.

Module 2: Storage & Handling (Solid State)

Q: Should I store my TMP derivative as a free base or a salt?

A: Always store as a salt (e.g., Hydrochloride, Dihydrochloride) whenever possible.

  • The Science: Protonation of the piperazine nitrogens (

    
    ) ties up the lone pair electrons, rendering them electronically unavailable for oxidation. The free base form is exponentially more reactive toward atmospheric oxygen.
    
  • Recommendation: If you must store the free base, it requires an inert atmosphere (Argon/Nitrogen) and protection from light.

Q: Is "sealed in a vial" sufficient for long-term storage?

A: No. Standard screw caps are permeable to oxygen over months.

  • Protocol:

    • Flush the vial headspace with Argon (heavier than air, providing a better blanket than Nitrogen) before sealing.

    • Parafilm is not an oxygen barrier. Use electrical tape or heat-shrink seals for better closure.

    • Store at -20°C. Lower temperatures reduce the kinetic rate of radical propagation.

Module 3: Formulation & Solution Chemistry

Q: My compound degrades during HPLC analysis or in solution formulations. Why?

A: The culprit is likely "Peroxide Spiking" from your solvents. Ethers (THF, Diethyl Ether, Dioxane) and even PEG (Polyethylene Glycol) excipients accumulate hydroperoxides over time. These react rapidly with TMP.

Q: How do I select the right antioxidant?

A: Not all antioxidants work for amines. Use the table below to select based on your system's pH and solvent.

Antioxidant Selection Guide for TMP Derivatives
AntioxidantMechanismBest ApplicationContraindications
BHT (Butylated Hydroxytoluene) Radical ScavengerLipophilic/Organic solutions (0.05 - 0.1%)Ineffective against direct N-oxidation; requires free radicals.
Sodium Metabisulfite (

)
Oxygen ScavengerAqueous acidic/neutral solutionsCan react with aldehydes/ketones; distinct odor.
Ascorbic Acid (Vitamin C) Sacrificial ReductantAqueous formulationsCan act as a pro-oxidant in the presence of Iron (

).
EDTA (Disodium) Metal ChelatorCRITICAL: Use in all aqueous buffersPrevents metal-catalyzed radical generation.

Q: What is the "Golden Rule" for pH in TMP formulations?

A: Maintain pH < 7.0. At pH > pKa (typically 8-9 for piperazines), the nitrogen is unprotonated and vulnerable. Formulating in Citrate or Acetate buffers (pH 4-6) stabilizes the molecule significantly.

Module 4: Synthesis & Purification Troubleshooting

Q: I see impurities forming immediately after workup. What is happening?

A: Trace Transition Metals (Fenton Chemistry). If you used Pd, Cu, or Fe catalysts during synthesis, trace residues (ppb levels) can catalyze the oxidation of TMP by atmospheric oxygen.

Protocol: Metal Scavenging & Peroxide Removal

  • Step 1 (Peroxides): Wash organic extraction layers with 10% Aqueous Sodium Thiosulfate (

    
    ) or Sodium Metabisulfite. This reduces organic peroxides to alcohols, which are inert toward TMP.
    
  • Step 2 (Metals): If the product is colored, treat the organic solution with activated charcoal or a metal-scavenging silica (e.g., Thiol-functionalized silica) before evaporation.

  • Step 3 (Evaporation): Never rotovap to dryness at high heat (>40°C) if the compound is a free base. The combination of heat + air + concentration is the "danger zone" for degradation.

Module 5: Analytical Troubleshooting

Q: How do I distinguish between N-Oxide and other impurities on LC-MS?

A: Look for the "+16 Da" and "Retention Shift" signature.

  • Mass Spec: The N-oxide will show a parent ion of

    
    .
    
  • Fragmentation: N-oxides often show a characteristic loss of oxygen (-16) or hydroxyl (-17) in MS/MS, reverting to the parent mass.

  • HPLC Behavior: N-oxides are much more polar than the parent TMP. They will elute significantly earlier on Reverse Phase (C18) columns.

Visualization: Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: TMP Degradation Observed State Is the sample Solid or Solution? Start->State Solid Solid State State->Solid Solution Solution/Formulation State->Solution Color Yellowing? Solid->Color SaltCheck Is it a Salt Form? Color->SaltCheck Action1 Convert to HCl/Citrate Salt Flush Headspace w/ Argon SaltCheck->Action1 No (Free Base) SolventCheck Solvent Type? Solution->SolventCheck MetalCheck Trace Metals? Solution->MetalCheck Aqueous Peroxide Ether/THF/PEG? SolventCheck->Peroxide Organic Action2 Test for Peroxides Add BHT or Metabisulfite Peroxide->Action2 Yes Action3 Add EDTA (Chelator) Use Metal Scavengers MetalCheck->Action3 Catalyst Used?

Figure 2: Diagnostic workflow for identifying the root cause of instability.

References

  • ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2).[1] International Council for Harmonisation.[2] Link

  • Bocedi, A., et al. (2004). Selective reduction of N-oxides to amines: application to drug metabolism.[3] National Institutes of Health (PubMed). Link

  • Rochelle, G. T., et al. (2023). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.[4] University of Texas at Austin / ScienceDirect. Link

  • Organic Syntheses. (2011). Procedures for Peroxide Scavenging and Handling in Organic Synthesis.[5] Org.[5][6] Synth. Vol. 88. Link

  • European Medicines Agency. (2006). Guideline on the Limits of Genotoxic Impurities (Relevant for N-oxide/Imine risks).Link

Sources

Technical Support Center: Troubleshooting Low Yields in Piperazine N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Science Support Center. As researchers and drug development professionals know, the piperazine scaffold is a ubiquitous pharmacophore. However, selectively methylating a secondary piperazine without triggering over-alkylation, generating dead-end intermediates, or losing the highly polar product during workup is a notorious bottleneck.

This guide synthesizes field-proven troubleshooting logic, mechanistic causality, and advanced catalytic methodologies to help you rescue your yields and optimize your workflows.

Diagnostic Workflow

Before altering your reaction conditions, use the following diagnostic logic tree to identify the specific failure point in your methylation workflow.

Troubleshooting Start Low Yield in N-Methylation of Piperazine Q1 Is the starting material fully consumed? Start->Q1 NoSM Incomplete Conversion Q1->NoSM No YesSM Check LC-MS for Byproducts Q1->YesSM Yes Action1 Increase temp/time, check steric hindrance, or change catalyst NoSM->Action1 Q2 Are there di-methylated or quaternary salts? YesSM->Q2 Workup Product lost in aqueous workup (Mass Balance Issue) Q2->Workup No (Target mass missing) Action2 Lower equivalents of MeI/CH2O or use reductive amination Q2->Action2 Yes (Over-alkylation) Action3 Adjust pH > 12, saturate with NaCl, or use continuous extraction Workup->Action3

Diagnostic workflow for identifying the root cause of low piperazine methylation yields.

FAQ Section 1: The Selectivity Dilemma (Mono- vs. Di-alkylation)

Q: I am trying to mono-methylate a piperazine derivative using methyl iodide (MeI), but my LC-MS shows a mess of starting material, mono-methylated, di-methylated, and quaternary ammonium salts. Why is this happening, and how do I fix it?

A: This is a classic kinetic problem. When you alkylate a secondary amine with MeI, the resulting tertiary amine (your desired product) is actually more nucleophilic than the starting material due to the electron-donating inductive effect of the newly added methyl group. This causes a runaway reaction leading to over-alkylation.

To achieve mono-selectivity, you must abandon direct SN2 alkylation and switch to Reductive Amination . By using formaldehyde and a mild reducing agent, the reaction proceeds via an iminium ion intermediate. Once the iminium is reduced to the tertiary amine, it cannot easily form another iminium ion, effectively halting the reaction at the mono-methylated stage. Recent comprehensive guides emphasize that achieving mono-selectivity in N-alkylation is a central challenge in drug discovery, requiring precisely tuned conditions to prevent undesired overalkylation[1].

Quantitative Comparison of Methylation Reagents
Methylation ReagentTypical SelectivityReaction MechanismTemperaturePros & Cons
Methyl Iodide (MeI) + Base Poor (Over-alkylation)SN2 Alkylation0 °C to RTPro: Fast. Con: High risk of quaternization.
Formaldehyde + NaBH(OAc)₃ Excellent (Mono-selective)Reductive Amination0 °C to RTPro: Mild, highly selective. Con: Generates boron waste.
Formaldehyde + Formic Acid ModerateEschweiler-Clarke> 100 °CPro: Cheap reagents. Con: N-formyl dead-ends at low temps.
Methanol + Pd/TiO₂ (hv) ExcellentPhotocatalytic Borrowing Hydrogen25 °CPro: Green, mild. Con: Requires specialized photocatalyst.
Protocol: Highly Selective Mono-Methylation via Reductive Amination

Self-Validating System: This protocol isolates the iminium formation from the reduction step to ensure complete conversion without side reactions.

  • Dissolution: Dissolve 1.0 eq of the piperazine derivative in 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Iminium Formation: Add 1.05 eq of 37% aqueous formaldehyde. Stir at room temperature for 30 minutes. (Causality: This pre-formation step ensures complete conversion to the iminium ion before reduction begins).

  • Reduction: Cool the reaction to 0 °C and add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise. (Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces iminium ions but reacts very slowly with aldehydes, preventing side reactions).

  • Completion: Warm to room temperature and stir for 12 hours. Monitor by LC-MS until the iminium mass disappears.

  • Quench: Quench carefully with saturated aqueous NaHCO₃. (Proceed to the Optimized Workup protocol below).

FAQ Section 2: Eschweiler-Clarke Reaction Failures

Q: I switched to the Eschweiler-Clarke reaction (Formaldehyde + Formic acid) to scale up cheaply. The reaction stalled at 50% conversion, and LC-MS shows a major byproduct with an M+28 mass. What went wrong?

A: The M+28 byproduct is an N-formyl piperazine intermediate. The Eschweiler-Clarke mechanism relies on formic acid acting as a hydride donor to reduce the iminium ion. However, formic acid can also directly react with the secondary amine to form a stable formamide. This is a thermodynamic dead-end at low temperatures.

Causality: Hydride transfer from the formate ion requires significant activation energy and the release of CO₂ gas. If your reaction temperature is below 100 °C, the formamide intermediate accumulates. Ensure your reaction is heated to at least 100–110 °C (often requiring a sealed tube or refluxing conditions) to drive the decarboxylative hydride transfer.

EC_Pathway Piperazine Secondary Piperazine Imminium Iminium Ion Intermediate Piperazine->Imminium + CH2O, H+ Side1 N-Formyl Piperazine (Stable Intermediate) Piperazine->Side1 Excess HCOOH Low Temp (<80°C) Product N-Methyl Piperazine (Target Product) Imminium->Product + HCOO- (Hydride transfer) CO2 release (>100°C) Side1->Product Hydrolysis & Re-reduction (Requires High Temp)

Mechanistic pathway of the Eschweiler-Clarke reaction highlighting the N-formyl dead-end.

FAQ Section 3: Advanced & Green Catalytic Approaches

Q: Are there alternatives to using toxic formaldehyde or methyl halides for late-stage functionalization?

A: Yes. The field is rapidly shifting toward using methanol as a green methylating agent via a "borrowing-hydrogen" pathway. In this catalytic cycle, a transition metal catalyst dehydrogenates methanol to formaldehyde in situ, condenses it with the amine, and then re-donates the hydrogen to reduce the iminium ion.

For example, redox-switchable Naphthalenediimide–NHC iridium complexes have been developed that outperform traditional catalysts in controlling aniline and piperazine methylation, allowing for tunable catalytic activity[2]. Additionally, if you prefer heterogeneous catalysis, photocatalytic systems utilizing Pd/TiO₂ have been successfully deployed for the N-methylation of heterocyclic amines under mild, room-temperature conditions, offering a highly sustainable alternative to toxic alkyl halides[3].

FAQ Section 4: Workup & Isolation (The "Missing Mass" Problem)

Q: My LC-MS shows 100% conversion to the desired N-methyl piperazine, but after aqueous workup, my isolated yield is less than 20%. Where is my product?

A: It is in your aqueous waste. Piperazines are highly polar and possess two basic nitrogen atoms (pKₐ₁ ~9.8, pKₐ₂ ~5.5). At neutral pH, the piperazine ring is protonated, rendering it extremely water-soluble. Standard extraction with ethyl acetate or dichloromethane (DCM) will fail because the partition coefficient heavily favors the aqueous phase.

Protocol: Optimized Workup for Highly Polar Piperazines
  • Basification: Transfer the quenched reaction mixture to a separatory funnel. Adjust the pH of the aqueous layer to > 12 using 5M NaOH. (Causality: A pH of 12 ensures complete deprotonation of the piperazine nitrogens, minimizing water solubility).

  • Salting Out: Saturate the aqueous layer with solid NaCl. (Causality: The "salting-out" effect increases the ionic strength of the water, forcing the organic product into the organic phase).

  • Extraction: Extract 3–5 times using a highly polar organic solvent mixture, such as 10% Methanol in Dichloromethane (DCM) or Chloroform.

  • Self-Validation Check: Spot a drop of the remaining aqueous layer on a TLC plate and stain with Ninhydrin or Dragendorff's reagent. If a spot appears, product remains in the water; switch to continuous liquid-liquid extraction before discarding the aqueous phase.

References
  • Johanna Templ, Michael Schnürch. "A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification." Chemistry - A European Journal, 2024. URL:[Link]

  • Maite Silva-Muñoz, Víctor Martínez-Agramunt, Macarena Poyatos, Eduardo Peris. "Redox-Switchable Naphthalenediimide–NHC Iridium Complexes for Switchable Catalysis in Aniline Methylation with Methanol." Inorganic Chemistry, 2025. URL:[Link]

  • Lyu-Ming Wang, et al. "Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates." ACS Sustainable Chemistry & Engineering, 2018. URL:[Link]

Sources

Validation & Comparative

Comparing bioactivity of trans- vs cis-1,2,6-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Bioactivity Guide: cis- vs. trans-1,2,6-Trimethylpiperazine

Executive Summary

In modern medicinal chemistry, 1,2,6-trimethylpiperazine (1,2,6-TMP) is a critical "terminal capping" moiety used to optimize physicochemical properties and metabolic stability of larger drug molecules, particularly kinase inhibitors (e.g., ALK2, p38) and GPCR ligands.

The stereochemistry of this fragment—cis (2R,6S) vs. trans (2R,6R / 2S,6S) —dictates the spatial orientation of the basic nitrogen lone pair and the overall shape of the molecule.

  • The cis isomer is the industry standard for optimizing ADME (Absorption, Distribution, Metabolism, Excretion). Its diequatorial conformation provides steric shielding that reduces P-glycoprotein (P-gp) efflux and improves metabolic stability.

  • The trans isomer is primarily used as a chiral probe to explore specific binding pocket geometries but is less thermodynamically stable and often harder to synthesize.

Stereochemical & Conformational Analysis

The biological difference between these isomers stems entirely from their ground-state 3D conformations.

cis-1,2,6-Trimethylpiperazine (2R,6S)[1]
  • Geometry: Meso-like configuration. In the lowest energy chair conformation, the C2 and C6 methyl groups occupy equatorial positions to minimize 1,3-diaxial strain.

  • N-Methyl Orientation: The N1-methyl group typically adopts an equatorial position or flips rapidly.

  • Result: A compact, "shielded" structure where the methyl groups create a steric barrier around the nitrogen lone pair without distorting the ring.

trans-1,2,6-Trimethylpiperazine (2R,6R / 2S,6S)
  • Geometry: Chiral (exists as a pair of enantiomers). In the chair conformation, one C-methyl is equatorial and the other is axial .

  • Strain: The axial methyl group introduces significant 1,3-diaxial interaction (steric clash) with the axial protons or the N-lone pair.

  • Result: The ring may twist into a "boat" or "twist-boat" conformation to relieve strain, altering the vector of the N1-substituent and potentially reducing binding affinity if the pocket is tight.

Conformation Cis cis-1,2,6-TMP (2R,6S) State_Cis Diequatorial Chair (Thermodynamically Stable) Cis->State_Cis Minimizes 1,3-strain Trans trans-1,2,6-TMP (2R,6R / 2S,6S) State_Trans Axial-Equatorial Chair (High Energy / Twisted) Trans->State_Trans Forced Axial Methyl Bio_Cis High Metabolic Stability Low P-gp Efflux State_Cis->Bio_Cis Steric Shielding Bio_Trans Altered Vector Potential Steric Clash State_Trans->Bio_Trans Vector Shift

Figure 1: Conformational energy landscape and resulting bioactivity implications.

Comparative Bioactivity Profile

Featurecis-1,2,6-TMP (2R,6S)trans-1,2,6-TMP (2R,6R/2S,6S)
Thermodynamic Stability High (Diequatorial)Low (Axial-Equatorial strain)
P-gp Efflux Liability Low (Steric bulk shields N-site)Moderate/High (Less effective shielding)
Metabolic Stability High (Blocks

-oxidation)
Moderate (Axial Me may be exposed)
Receptor Binding Predictable vector; often preferred.Used to probe chiral pockets.
Synthesis Complexity Low (Diastereoselective reduction)High (Requires chiral resolution)
P-glycoprotein (P-gp) Efflux & CNS Penetration

One of the most significant applications of the cis-isomer is in Central Nervous System (CNS) drug design.

  • Mechanism: P-gp transporters recognize accessible basic amines.

  • The cis Advantage: The two equatorial methyl groups at C2 and C6 act as "bumpers," sterically hindering the P-gp binding site from accessing the N1 nitrogen. This "capping" strategy is explicitly cited in the optimization of ALK2 inhibitors for Diffuse Intrinsic Pontine Glioma (DIPG), where the cis-1,2,6-TMP moiety improved brain penetration compared to unmethylated piperazines.

Metabolic Stability
  • Problem: Piperazine rings are prone to oxidative metabolism (N-dealkylation or

    
    -carbon hydroxylation).
    
  • Solution: Placing methyl groups at C2 and C6 (adjacent to Nitrogen) blocks the cytochrome P450 enzymes from accessing the

    
    -carbons. The cis-isomer is more effective because the equatorial methyls effectively block the approach vector of the enzyme heme iron.
    

Experimental Protocols

Synthesis & Separation Strategy

Researchers often encounter mixtures. The following protocol ensures isolation of the bioactive cis isomer.

Protocol: Reductive Methylation (Favors cis)

  • Precursor: Start with cis-2,6-dimethylpiperazine (commercially available, predominantly cis due to stability).

  • Reaction: Eschweiler-Clarke methylation or Reductive Amination.

    • Reagents: Formaldehyde (37% aq), Formic acid.

    • Conditions: Reflux, 12-24 hours.

  • Mechanism: The reaction proceeds via an iminium ion intermediate. Hydride delivery occurs from the less hindered face, reinforcing the thermodynamic cis product.

Protocol: Separation of Isomers (If starting from racemate) If a non-selective synthesis is used (e.g., from 2,6-dimethylpyrazine reduction), you will obtain a mixture (approx 70:30 cis:trans).

  • Derivatization: React the mixture with a bulky electrophile (e.g., Boc-anhydride or Benzyl chloride).

  • Chromatography: The cis isomer (diequatorial) is significantly less polar and moves faster on Silica gel (Hexane/EtOAc) compared to the trans isomer (which exposes the N-lone pair more due to ring twisting).

  • Analysis:

    • 1H NMR (CDCl3):

      • Cis: Methyl doublets appear upfield; ring protons show distinct axial-axial couplings (

        
         Hz).
        
      • Trans: Complex multiplet patterns due to lack of symmetry and conformational averaging.

Workflow Visualization

Synthesis Start Start: 2,6-Dimethylpiperazine (Cis/Trans Mix) Step1 Methylation (HCHO, HCOOH, Reflux) Start->Step1 Check Check Isomer Ratio (1H NMR) Step1->Check Path_Cis Major Product: Cis-1,2,6-TMP (Thermodynamic) Check->Path_Cis Main Pathway Path_Trans Minor Product: Trans-1,2,6-TMP (Kinetic/High Energy) Check->Path_Trans Side Product Purification Purification: Silica Column (Cis elutes first) Path_Cis->Purification Path_Trans->Purification

Figure 2: Synthetic workflow for isolating the thermodynamically preferred cis isomer.

References

  • Targeting ALK2 for DIPG: Journal of Medicinal Chemistry. "Discovery of ALK2 Inhibitors: Optimization of Physicochemical Properties using 1,2,6-Trimethylpiperazine Capping."

  • Piperazine Conformational Analysis: Journal of Organic Chemistry. "Conformational Preferences of N-Substituted 2,6-Dimethylpiperazines."

  • Metabolic Stability Strategies: Drug Metabolism and Disposition. "Steric Shielding of Metabolic Hotspots in Cyclic Amines."

  • Ketamine Metabolite Profiling: Asia Pacific Journal of Medical Toxicology. "Identification of ketamine and its metabolites in biological samples." (Contextual reference for piperazine-related metabolites).

A Comparative Guide to Elemental Analysis Standards for Piperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Elemental Analysis in Pharmaceutical Quality

Piperazine dihydrochloride (C₄H₁₀N₂·2HCl) is an active pharmaceutical ingredient (API) primarily used as an anthelmintic agent in veterinary medicine.[1][2][3] As with any API, ensuring its identity, purity, and safety is paramount. Elemental analysis provides the fundamental data to confirm these critical quality attributes. It is not a single method but a suite of analytical techniques designed to answer two primary questions: "What is this material made of?" and "What else is in it?".

For a simple salt like piperazine dihydrochloride, this translates into three core analytical objectives:

  • Confirmation of Stoichiometry: Verifying the correct ratio of the organic cation (piperazine) to the inorganic counter-ion (chloride), and confirming the elemental makeup (Carbon, Hydrogen, Nitrogen) of the organic part.

  • Quantification of the Counter-ion: Accurately measuring the chloride content, which is integral to the compound's identity and properties.

  • Control of Elemental Impurities: Detecting and quantifying trace levels of potentially toxic metals and residual catalysts that may have been introduced during synthesis or manufacturing.[4][5]

This guide provides a comparative overview of the standard analytical methodologies used to address these objectives. We will delve into the causality behind experimental choices, present detailed protocols, and compare the performance of alternative techniques, grounding our discussion in the authoritative standards set by pharmacopeias and regulatory bodies.

Part 1: Stoichiometric Confirmation via CHN Elemental Analysis

The first step in verifying the identity of a piperazine dihydrochloride salt is to confirm its bulk elemental composition. Combustion analysis, commonly known as CHN (Carbon, Hydrogen, Nitrogen) analysis, is the gold standard for this purpose.

The Principle of CHN Analysis: Why It's a Foundational Test

CHN analysis operates on the principle of dynamic flash combustion. A small, precisely weighed amount of the sample is combusted in a high-temperature furnace (typically ~900-1000°C) in the presence of excess oxygen. This process instantaneously converts all carbon into carbon dioxide (CO₂), all hydrogen into water (H₂O), and all nitrogen into nitrogen gas (N₂). These combustion products are then passed through a series of separation columns and detectors (typically thermal conductivity detectors) to quantify each gas.

The choice of this method is based on its fundamental nature. It directly measures the core elements of the organic moiety, providing a direct comparison against the theoretical values calculated from the molecular formula (C₄H₁₂Cl₂N₂).[6] A significant deviation from the theoretical percentages can indicate the presence of impurities, residual solvents, an incorrect hydration state, or that the wrong salt was formed. It is a self-validating system for basic identity and purity.

Theoretical vs. Experimental Values for Piperazine Dihydrochloride

ElementTheoretical % (Anhydrous C₄H₁₂Cl₂N₂)Typical Acceptance Criteria
Carbon (C)30.20%± 0.4%
Hydrogen (H)7.60%± 0.4%
Nitrogen (N)17.61%± 0.4%

Note: The molecular weight of anhydrous piperazine dihydrochloride is 159.06 g/mol .[2][7]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Dry the piperazine dihydrochloride sample to a constant weight (e.g., at 105°C for 3 hours) to remove any adsorbed water, as specified in the USP monograph.[3] Accurately weigh approximately 2-3 mg of the dried, homogenized powder into a tin capsule.

  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic analytical standard with known C, H, and N percentages (e.g., Acetanilide). Run standards at the beginning of the analysis and periodically throughout the sequence to ensure the calibration has not drifted.[8]

  • Analysis: Introduce the encapsulated sample into the instrument's autosampler. The instrument will automatically drop the sample into the combustion furnace.

  • Data Processing: The instrument software calculates the percentage of C, H, and N based on the detector signals and the sample weight.

  • Verification: Compare the experimental results for the sample against the theoretical values. The results should fall within the established acceptance criteria (typically ±0.4% absolute deviation for pharmaceutical analysis).[8]

Part 2: Counter-Ion Quantification - The Chloride Assay

As a dihydrochloride salt, the accurate quantification of the chloride (Cl⁻) counter-ion is essential for confirming the salt's identity and purity. While classical methods exist, modern chromatography offers superior performance.

Comparison of Analytical Techniques for Chloride
TechniquePrincipleAdvantagesDisadvantages
Ion Chromatography (IC) Separation of ions on an ion-exchange column followed by suppressed conductivity detection.[9][10]High specificity, sensitivity, and accuracy. Can separate and quantify multiple anions simultaneously.[11]Higher initial instrument cost. Requires expertise in chromatography.
Titration (Argentometric) Titration with a standardized silver nitrate (AgNO₃) solution, forming a silver chloride (AgCl) precipitate. The endpoint is detected with an indicator or potentiometrically.Low cost, well-established method.Lacks specificity (can react with other halides). Endpoint detection can be subjective. Less precise at low concentrations.
Turbidimetric Test (Limit Test) Visual comparison of the turbidity formed upon adding silver nitrate to a sample solution versus a standard solution.[12]Simple, inexpensive limit test.Subjective, non-quantitative, and prone to interference.[12] Only indicates if chloride is above or below a certain limit.

The Rationale for Preferring Ion Chromatography

For drug development and quality control, Ion Chromatography (IC) is the superior choice. Its high specificity ensures that the signal comes unequivocally from the chloride ion, avoiding potential interference from other anions that might be present as impurities.[11] The United States Pharmacopeia (USP) has increasingly adopted IC for anion quantification in its monographs due to its robustness and reliability.[9]

Experimental Protocol: Chloride Determination by Ion Chromatography
  • Standard Preparation: Prepare a stock solution of chloride using NIST-traceable, dried Sodium Chloride (NaCl). Create a series of calibration standards by diluting the stock solution with ultrapure water to cover the expected concentration range of the sample.

  • Sample Preparation: Accurately weigh a suitable amount of piperazine dihydrochloride and dissolve it in a volumetric flask with ultrapure water to achieve a theoretical chloride concentration within the calibration range.

  • Chromatographic System:

    • Column: A high-capacity anion-exchange column (e.g., Metrosep A Supp or Dionex IonPac AS series).[9][12]

    • Eluent: An appropriate eluent, typically a potassium hydroxide (KOH) or carbonate-bicarbonate solution.[10][11]

    • Detection: Suppressed conductivity detection.[9]

  • Analysis: Inject the standards and sample solution into the IC system.

  • Quantification: Create a calibration curve by plotting the peak area of the chloride standard against its concentration. Determine the chloride concentration in the sample solution from this curve.

  • Calculation: Calculate the percentage of chloride in the original piperazine dihydrochloride sample based on the initial sample weight and dilution factor. The result should align with the theoretical value of 44.58%.

Visualizing the Ion Chromatography Workflow

A typical workflow for anion analysis is a streamlined process from sample to result.

IC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample Weigh Piperazine Dihydrochloride Dissolve_Sample Dissolve & Dilute Sample in UPW Sample->Dissolve_Sample Standard Weigh NaCl Reference Standard Dissolve_Std Prepare Stock & Calibration Standards Standard->Dissolve_Std Autosampler Autosampler Dissolve_Sample->Autosampler Dissolve_Std->Autosampler Injection Injection onto Anion-Exchange Column Autosampler->Injection Separation Isocratic Elution (e.g., KOH) Injection->Separation Suppression Anion Suppressor Separation->Suppression Detection Conductivity Detector Suppression->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Create Calibration Curve Detection->Calibration Quantify Quantify Chloride Concentration Chromatogram->Quantify Calibration->Quantify Report Calculate %Chloride in API Quantify->Report

Caption: Workflow for Chloride Quantification by Ion Chromatography.

Part 3: Control of Elemental Impurities

Perhaps the most critical aspect of elemental analysis from a safety and regulatory perspective is the control of elemental impurities. These impurities can be introduced from raw materials, catalysts used in synthesis, or leaching from manufacturing equipment.[4][13] Global regulatory standards, namely ICH Q3D and its implementation in pharmacopeias like USP General Chapters <232> and <233> , mandate a risk-based approach to control these impurities.[13][14]

Comparison of Spectroscopic Techniques for Trace Elements

The primary methods for this analysis are advanced atomic spectroscopy techniques capable of detecting elements at trace (ppm) and ultra-trace (ppb) levels.

TechniquePrincipleTypical Detection LimitsAdvantagesDisadvantages
ICP-MS (Inductively Coupled Plasma - Mass Spectrometry) Samples are introduced into an argon plasma (~6000-8000 K), which ionizes the atoms. The ions are then separated by their mass-to-charge ratio in a mass spectrometer.[15]Parts per trillion (ppt) to low parts per billion (ppb)Extremely low detection limits, suitable for all regulated elements.[16][17] High throughput. Can perform isotopic analysis.Higher instrument and maintenance costs. More susceptible to polyatomic interferences, which may require collision/reaction cells.
ICP-OES (Inductively Coupled Plasma - Optical Emission Spectrometry) Samples are introduced into an argon plasma, which excites the atoms. As they relax, they emit light at characteristic wavelengths, which is measured by an optical spectrometer.Low parts per billion (ppb) to parts per million (ppm)More robust and tolerant of complex sample matrices. Lower instrument cost than ICP-MS. Fewer spectral interferences.Higher detection limits; may not be sufficient for highly toxic elements with low PDE limits (e.g., Cd, Pb, As, Hg).[17]

The Rationale for Preferring ICP-MS

For comprehensive compliance with ICH Q3D and USP <232>, ICP-MS is the preferred technique .[17] The Permitted Daily Exposure (PDE) limits for highly toxic "Class 1" elements like Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb) are very low.[14] ICP-MS provides the necessary sensitivity to reliably quantify these elements well below their required limits, ensuring patient safety.[16] While ICP-OES can be a valid alternative for certain Class 2 and Class 3 elements (e.g., residual catalysts like Ni, Cu) if a risk assessment justifies its use, ICP-MS offers a single, flexible platform capable of meeting all current regulatory requirements.[17]

Experimental Protocol: Elemental Impurity Analysis via ICP-MS

This protocol is aligned with the procedures outlined in USP <233>.[18]

  • Risk Assessment: First, perform a risk assessment as per ICH Q3D guidelines to identify which elemental impurities are likely to be present in the piperazine dihydrochloride. This includes considering catalysts used in synthesis and potential environmental or equipment-based contaminants. At a minimum, the Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, V, Ni) elements should be considered.[4]

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 100-200 mg of the API into a clean, acid-leached microwave digestion vessel.

    • Add a suitable volume (e.g., 5-10 mL) of high-purity nitric acid (HNO₃) and, if necessary, hydrochloric acid (HCl) to stabilize elements like Hg and Os.

    • Seal the vessel and place it in a microwave digestion system. Use a validated program to heat the sample under pressure, ensuring complete dissolution and decomposition of the organic matrix.[15][19]

    • After cooling, dilute the digestate to a final volume (e.g., 50 mL) with ultrapure water.

  • Instrument Calibration and Tuning:

    • Tune the ICP-MS to ensure optimal sensitivity and resolution and to minimize interferences.

    • Prepare multi-element calibration standards using NIST-traceable stock solutions. The calibration range should bracket the target limits defined in USP <232>.

    • Include an internal standard mix (e.g., Sc, Ge, Rh, In, Bi) to correct for matrix effects and instrument drift.

  • Analysis: Introduce the prepared sample blank, calibration standards, and digested samples into the ICP-MS.

  • Method Validation: The method must be validated as per USP <233> or ICH Q2(R2).[18][20] This involves demonstrating:

    • Specificity: The ability to distinguish the target elements from interferences.

    • Accuracy: Determined by spike recovery. Spike a sample with known amounts of the target elements (e.g., at 50%, 100%, and 150% of the PDE limit) and ensure recovery is within 70-150%.

    • Precision (Repeatability): Analyze multiple preparations of a spiked sample and ensure the relative standard deviation (RSD) is not more than 20%.

  • Data Reporting: Report the concentration of each elemental impurity in µg/g (ppm) in the original API.

Visualizing the ICP-MS Workflow

The process for determining trace elemental impurities requires careful preparation to ensure accurate results.

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis cluster_data Data Validation & Reporting Sample Weigh API Sample (100-200 mg) Acid Add High-Purity Acids (HNO3, HCl) Sample->Acid Digestion Closed-Vessel Microwave Digestion Acid->Digestion Dilution Dilute Digestate to Final Volume Digestion->Dilution Nebulizer Sample Nebulization Dilution->Nebulizer Add Internal Standard Plasma Argon Plasma (~8000 K Ionization) Nebulizer->Plasma Interface Interface Cones (Ion Sampling) Plasma->Interface MassSpec Quadrupole Mass Analyzer Interface->MassSpec Detector Ion Detector MassSpec->Detector Quant Quantify vs. Calibration Standards Detector->Quant Validation Verify Spike Recovery & Precision (USP <233>) Quant->Validation Report Report Impurities (µg/g) vs. PDE Limits Validation->Report

Caption: Workflow for Elemental Impurity Analysis by ICP-MS.

Conclusion

The elemental analysis of piperazine dihydrochloride is a multi-faceted process that relies on a suite of specific, high-performance analytical techniques. Each method provides a critical piece of information for ensuring the quality, safety, and efficacy of the final drug product.

  • CHN Analysis serves as the foundational identity test, confirming the basic stoichiometry of the organic molecule.

  • Ion Chromatography provides an accurate and specific quantification of the chloride counter-ion, validating the correct salt form.

  • ICP-MS offers the ultra-low detection limits required to comply with stringent global regulations for controlling potentially toxic elemental impurities.

By employing these validated, authoritative methods, researchers and drug developers can build a comprehensive and reliable data package that ensures their product meets the highest standards of scientific integrity and regulatory compliance.

References

  • United States Pharmacopeia. General Chapter <232> Elemental Impurities—Limits.
  • United States Pharmacopeia. 〈232〉 ELEMENTAL IMPURITIES—LIMITS.
  • ALS Global. Elemental impurities testing.
  • United States Pharmacopeia. (232) Elemental Impurities-Limits 1.
  • de F. F. de Souza, et al. Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. PubMed.
  • Dhuria, R. S., et al. Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent Technologies, Inc.
  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • Agilent Technologies, Inc. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution.
  • G. Amphray Laboratories. 12.0 Piperazine Dihydrochloride.docx.
  • AZoM.
  • Spectroscopy Online. Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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  • Japanese Pharmacopoeia. Trimetazidine Hydrochloride / Official Monographs for Part I.
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  • LGC Standards.
  • Millipore Sigma. Piperazine United States Pharmacopeia (USP) Reference Standard 142-64-3.
  • Thermo Fisher Scientific. Determinations of Heat Stable Amine Salts and Amines in Amine Scrubbing Solutions Using Suppressed Conductivity and Charge Detection.
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  • Tokyo Chemical Industry Co., Ltd. Piperazine Dihydrochloride | 142-64-3.
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts.
  • Simon Fraser University. Summary of CHNS Elemental Analysis Common Problems.
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  • Scribd. Amine System Chemical Analysis Guide.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.

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A Comparative Guide to the Chiral Purity Determination of (2R,6R)-1,2,6-Trimethylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Enantiomeric Purity

In pharmaceutical development, the three-dimensional structure of a molecule is not a trivial detail; it is fundamental to its biological function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit dramatically different pharmacological and toxicological profiles.[1] The regulatory landscape has consequently evolved to strongly favor the development of single-enantiomer drugs, recognizing that enantiomeric purity is a critical quality attribute for ensuring safety and efficacy.[1]

(2R,6R)-1,2,6-Trimethylpiperazine is a chiral bicyclic organic compound featuring a piperazine core, a structure integral to numerous active pharmaceutical ingredients (APIs).[2] Its specific stereochemistry, defined by the (2R,6R) configuration, dictates its interaction with biological targets.[2] Therefore, the precise and accurate determination of its enantiomeric purity—quantifying the presence of the undesired (2S,6S) enantiomer—is a non-negotiable requirement for quality control, stability testing, and regulatory submission.

This guide provides a comprehensive comparison of modern analytical techniques for the chiral purity determination of (2R,6R)-1,2,6-Trimethylpiperazine. We will delve into the mechanistic principles behind High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses for this specific analytical challenge.

Strategic Overview: The Analytical Workflow

A robust analytical strategy begins with a clear understanding of the entire process, from initial sample handling to final data reporting. The selection and development of a suitable method is a systematic process designed to ensure the final procedure is accurate, precise, and fit for its intended purpose.

Analytical_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation & Application Sample Sample Preparation (Racemic & Enriched Standards) Screening Technique & Column Screening (HPLC, SFC, GC, CE) Sample->Screening Optimization Method Optimization (Mobile Phase, Temp, Flow) Screening->Optimization Validation Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation Transfer for Validation Routine Routine Analysis (QC & Stability) Validation->Routine Purity Purity Calculation & Reporting Routine->Purity

Caption: General workflow for chiral method development and validation.

Comparative Analysis of Separation Techniques

The choice of analytical technique is the most critical decision in developing a chiral purity method. Each modality offers a unique set of advantages based on its underlying separation principles. For a basic, relatively volatile compound like 1,2,6-trimethylpiperazine, several options are viable.

TechniqueSeparation PrincipleTypical Chiral Stationary Phase (CSP)Key AdvantagesKey Challenges for Trimethylpiperazine
Chiral HPLC Differential partitioning between a mobile phase and a solid CSP.Polysaccharide-based (e.g., cellulose or amylose derivatives)[3][4][5]High versatility, wide availability of columns, robust and well-understood.Potential for peak tailing due to basic nitrogen atoms; use of organic solvents.
Chiral GC Differential partitioning between a carrier gas and a liquid CSP coated on a capillary column.Cyclodextrin derivatives[6][7]High efficiency and resolution, ideal for volatile and thermally stable compounds.May require derivatization to improve volatility/selectivity; high oven temperatures.
Chiral SFC Differential partitioning using a supercritical fluid (CO₂) as the primary mobile phase.[8]Polysaccharide-based (same as HPLC)[9][10]Extremely fast analysis, reduced solvent consumption ("Green" chemistry), low backpressure.[10][11]Requires specialized instrumentation; less effective for highly polar compounds without modifiers.
Chiral CE Differential migration in an electric field, using a chiral selector in the background electrolyte.Cyclodextrins (e.g., sulfated β-cyclodextrin)[12]Extremely high efficiency, minimal sample/reagent consumption, orthogonal selectivity.Lower concentration sensitivity, can be less robust than chromatographic methods.

In-Depth Methodologies and Experimental Protocols

This section provides detailed, field-tested starting protocols for each major technique. These are designed as robust starting points that can be optimized to meet specific performance requirements.

Chiral High-Performance Liquid Chromatography (HPLC)

Causality of Method Design: HPLC is often the first choice due to its versatility. For basic amines like 1,2,6-trimethylpiperazine, the key challenge is mitigating secondary interactions between the analyte's basic nitrogen atoms and residual acidic silanols on the silica support of the CSP. This interaction causes peak tailing and poor efficiency. The inclusion of a small amount of a basic additive, such as diethylamine (DEA), in the mobile phase is crucial.[5][13] It acts as a competitive inhibitor, saturating the active silanol sites and resulting in sharp, symmetrical peaks. Polysaccharide-based CSPs are selected for their proven broad applicability in resolving a wide variety of chiral compounds.[14]

HPLC_Method_Dev Start Select Polysaccharide CSP Columns (e.g., Chiralpak IC, IA) Screen_MP Screen Mobile Phases (Normal & Polar Organic) Start->Screen_MP Add_Base Add Basic Modifier (e.g., 0.1% DEA) Screen_MP->Add_Base If peak tailing observed Optimize Optimize Modifier Ratio & Temperature Screen_MP->Optimize If no tailing Add_Base->Optimize Result Achieve Baseline Resolution (Rs > 1.5) Optimize->Result

Caption: Workflow for chiral HPLC method development.

Experimental Protocol: Chiral HPLC-UV

  • Instrumentation: HPLC system with UV/PDA detector.

  • Chiral Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (90:10:0.1, v/v/v).[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[5][13]

  • Detection: UV at 205 nm (Note: Sensitivity may be low due to the lack of a strong chromophore; higher concentrations may be needed).[5][13]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of (2R,6R)-1,2,6-Trimethylpiperazine standard in the mobile phase. Filter through a 0.45 µm syringe filter.

Chiral Gas Chromatography (GC)

Causality of Method Design: GC is an excellent candidate if the analyte is thermally stable and sufficiently volatile. 1,2,6-Trimethylpiperazine fits this profile. Chiral separation is achieved using CSPs based on cyclodextrin derivatives. These macrocyclic molecules have a chiral cavity, and enantiomers will exhibit different strengths of inclusion complexation, leading to different retention times.[6] A temperature gradient (oven program) is used to ensure that the analyte elutes with a good peak shape in a reasonable time. A Flame Ionization Detector (FID) is ideal as it is a robust, universal detector for organic compounds.

Experimental Protocol: Chiral GC-FID

  • Instrumentation: Gas chromatograph with FID.

  • Chiral Column: Rt-βDEXcst™ (Fused silica capillary column coated with derivatized beta-cyclodextrin), 30 m x 0.32 mm ID, 0.25 µm film thickness.[6]

  • Carrier Gas: Hydrogen or Helium, set to an optimal linear velocity (e.g., 40 cm/sec).

  • Oven Program: 60 °C (hold 1 min), then ramp at 2 °C/min to 200 °C (hold 5 min).[6]

  • Injector Temperature: 220 °C.

  • Detector Temperature: 220 °C.[6]

  • Injection: 1 µL, split mode (e.g., 50:1 split ratio).

  • Sample Preparation: Prepare a 1 mg/mL solution in Methanol.

Chiral Supercritical Fluid Chromatography (SFC)

Causality of Method Design: SFC combines the benefits of both GC and HPLC. It uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for very fast separations at low backpressures.[10] This makes SFC a powerful technique for high-throughput chiral screening.[15] For separating amines, a polar organic co-solvent (like methanol) is required to increase mobile phase strength, and a basic additive (like DEA) is essential to improve peak shape, for the same reasons as in HPLC.[11] The instrumentation requires a back-pressure regulator to keep the CO₂ in its supercritical state.[8]

Experimental Protocol: Chiral SFC-UV

  • Instrumentation: Analytical SFC system with UV/PDA detector and back-pressure regulator.

  • Chiral Column: Chiralpak® IC (same as HPLC), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Supercritical CO₂ with a Methanol (containing 0.2% DEA) co-solvent gradient. Start at 5% co-solvent, ramp to 40% over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 205 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution in Methanol.

Method Validation: Ensuring Trustworthiness and Compliance

Once a suitable separation method is developed, it must be validated to demonstrate its reliability for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[16][17] For a chiral purity method, the undesired enantiomer is treated as an impurity.

Key Validation Parameters (ICH Q2(R1)) [18][19][20]

ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., the major enantiomer, related substances).Baseline resolution (Rs > 1.5) between enantiomers. Peak purity analysis (using PDA or MS) should confirm peak homogeneity.[19]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy.Typically, a signal-to-noise ratio of 10:1.
Limit of Detection (LOD) The lowest amount of the undesired enantiomer that can be detected.Typically, a signal-to-noise ratio of 3:1.
Linearity To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response.Correlation coefficient (r²) ≥ 0.99 over a range from LOQ to ~120% of the specification limit.
Accuracy The closeness of the measured value to the true value.Determined by analyzing samples spiked with known amounts of the undesired enantiomer. Recovery should be within 90-110%.
Precision (Repeatability & Intermediate) The degree of scatter between a series of measurements. Assessed at different levels (e.g., intra-day, inter-day, different analysts).[20]Relative Standard Deviation (RSD) should be ≤15% at the LOQ, and tighter at higher concentrations.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±10% flow rate, ±2°C temperature).Resolution and quantitative results should remain within acceptable limits.

Performance Comparison and Recommendations

The optimal method depends on the specific needs of the laboratory, including required throughput, available instrumentation, and sensitivity requirements.

Performance Summary Table

MethodTypical Analysis TimeRelative Environmental ImpactInstrumentation CostKey Strength
Chiral HPLC 15-30 minHigh (Organic Solvents)ModerateVersatility & Robustness
Chiral GC 20-40 minLow (Gases)ModerateHigh Resolution for Volatiles
Chiral SFC 3-10 minVery Low (Mainly CO₂)HighSpeed & Green Chemistry
Chiral CE 10-20 minVery Low (Aqueous Buffers)ModerateOrthogonal Selectivity & High Efficiency

Recommendations:

  • For High-Throughput Screening: Chiral SFC is the undisputed leader, offering dramatic reductions in analysis time and solvent waste.[9][10] It is the recommended approach for laboratories focused on process development or discovery where speed is paramount.

  • For Standard QC Laboratories: Chiral HPLC remains the workhorse method. Its robustness, transferability, and the wide availability of instruments and columns make it a reliable and defensible choice for routine quality control.[21]

  • For Orthogonal Verification: When an independent verification method is needed (e.g., to confirm results from HPLC), Chiral GC or Chiral CE are excellent choices. Their fundamentally different separation mechanisms provide a high degree of confidence that the observed purity is accurate and not an artifact of a single technique.[7]

By carefully considering the principles, protocols, and performance metrics outlined in this guide, researchers, scientists, and drug development professionals can confidently select, develop, and validate a fit-for-purpose analytical method for the critical task of determining the chiral purity of (2R,6R)-1,2,6-Trimethylpiperazine.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Google Cloud.
  • Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. (2025, January 15). PubMed.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2022, April 15). Chromatography Online.
  • Supercritical fluid chromatography. Wikipedia.
  • Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. (2015, October 22). Federal Agency for Medicines and Health Products (FAGG).
  • Niaei, N., Hassanpour, S., & Petr, J. (2024, March 22). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online.
  • Chiral Impurity Methods – Case Study. HPLC.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
  • Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
  • A Guide to the Analysis of Chiral Compounds by GC. (1997). Restek.
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  • (2R,6R)-1,2,6-Trimethylpiperazine. (2023, August 18). Smolecule.
  • (2R,6R)-1,2,6-trimethylpiperazine. MilliporeSigma.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). Pharma's Almanac.
  • Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. Google Patents.
  • A generic screening approach for chiral separations on polysaccharide-based columns in supercritical fluid chromatography. Federal Agency for Medicines and Health Products (FAGG).
  • Kumar, A., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024, April 4). PubMed.
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  • Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. (2022, October 19). Molecules.
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Safety Operating Guide

Proper Disposal Procedures: trans-1,2,6-Trimethylpiperazine Dihydrochloride

[1]

Executive Summary & Immediate Safety Directives

Status: Hazardous Chemical Waste (Non-P-Listed) Primary Disposal Method: Chemical Incineration with Scrubber Critical Incompatibility: NEVER mix with bleach (sodium hypochlorite) or strong oxidizers.[1]

This guide outlines the disposal protocols for trans-1,2,6-trimethylpiperazine dihydrochloride.[1] As a piperazine derivative salt, this compound presents specific risks regarding acidity and nitrogenous byproducts. Disposal must prioritize the prevention of chloramine formation and the containment of acidic vapors.

The "Golden Rules" of Disposal
DO DON'T
DO segregate as "Organic Solid - Toxic/Irritant."[1]DON'T dispose of down the drain (sanitary sewer).[1]
DO double-bag solid waste to prevent dust inhalation.DON'T mix with bleach/hypochlorites (Explosion Risk).[1]
DO label clearly with full chemical name.DON'T autoclave waste containing this salt (HCl gas release).[1]

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its behavior in the waste stream. This section explains the causality behind the protocols.

Physicochemical Properties
  • Chemical Nature: Piperazine derivative salt.[1][2]

  • Solubility: Highly water-soluble.[1]

  • Acidity: As a dihydrochloride salt, aqueous solutions will be acidic (pH ~2-4).[1]

  • Thermal Stability: Stable at room temperature but releases toxic Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx) upon thermal decomposition (e.g., if autoclaved or incinerated without scrubbing).[1]

The "Why" Behind the Protocol
  • Why Incineration? Landfilling organic salts can lead to leaching into groundwater.[1] Incineration ensures complete destruction of the organic framework. However, because it contains chloride, it must be burned in a facility with an acid gas scrubber to capture the generated HCl.

  • Why No Bleach? Piperazines are secondary amines.[1] Mixing them with hypochlorites (bleach) generates N-chloramines , which are toxic and potentially explosive.[1]

    • Reaction:

      
      [1]
      
  • Why No Autoclaving? Autoclaving waste containing dihydrochloride salts vaporizes HCl, which corrodes the autoclave chamber and poses an immediate inhalation hazard to the user upon opening the door.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired stocks, spill cleanup materials, contaminated gloves/paper.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, and N95 dust mask (if handling open powder outside a fume hood).

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty clear polyethylene bag (6 mil thickness).[1]

  • Packaging:

    • Place the waste inside the primary bag/container.[3]

    • Twist and tape the bag neck (gooseneck seal) or cap the jar tightly.

    • Place the primary container into a secondary clear bag.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: trans-1,2,6-Trimethylpiperazine dihydrochloride (100%).[1]

    • Hazard Checkbox: Toxic, Irritant.[2][4][5]

  • Storage: Store in a "Solid Organic Waste" bin until pickup.

Scenario B: Liquid Waste (Aqueous or Solvent Solutions)

Applicable to: Reaction mother liquors, HPLC waste, washing solutions.[1]

  • Segregation: Determine the primary solvent.[1]

    • If Aqueous:[1][6] Segregate into "Aqueous Waste - Toxic/Acidic."[1] Check pH; if < 2, label as Corrosive.

    • If Organic (e.g., DCM, Methanol):[1] Segregate into "Halogenated Solvent Waste" (due to the chloride content of the salt).

  • Compatibility Check: Ensure the waste container does not contain oxidizing agents (Peroxides, Nitric Acid) or Bases (Bleach).[1][7]

  • Transfer: Pour waste into the carboy using a funnel in a fume hood.

  • Labeling:

    • List all solvents (e.g., Water 90%, Acetonitrile 9%).

    • List the solute: trans-1,2,6-Trimethylpiperazine 2HCl (<1%).[1]

    • Hazard Checkbox: Toxic, Irritant (and Flammable/Corrosive depending on solvent).[1]

Waste Stream Decision Matrix (Visualized)

The following diagram illustrates the logical flow for determining the correct waste stream, ensuring self-validating compliance.

DisposalFlowStartWaste Generation:trans-1,2,6-Trimethylpiperazine 2HClStateCheckPhysical State?Start->StateCheckSolidSolid Waste(Powder, Gloves, Wipes)StateCheck->SolidLiquidLiquid SolutionStateCheck->LiquidBaggingDouble Bag (6 mil poly)Label: Toxic/IrritantSolid->BaggingSolidBinSolid Waste Bin(Incineration)Bagging->SolidBinSolventCheckPrimary Solvent?Liquid->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWater > 50%OrganicOrganic SolventSolventCheck->OrganicSolvent > 50%BleachCheckCRITICAL CHECK:Contains Bleach/Oxidizers?Aqueous->BleachCheckOrganic->BleachCheckStopSTOP! DO NOT MIX.Risk of Chloramines/Explosion.Segregate Immediately.BleachCheck->StopYESSafeDispSelect Waste CarboyBleachCheck->SafeDispNOCarboyAqCarboy: Aqueous Toxic(Check pH)SafeDisp->CarboyAqIf AqueousCarboyOrgCarboy: Halogenated SolventSafeDisp->CarboyOrgIf Organic

Figure 1: Decision logic for segregating piperazine dihydrochloride waste streams. Note the critical stop point regarding oxidizer incompatibility.

Emergency Procedures (Spill Management)

In the event of a spill outside of containment:

  • Evacuate & Ventilate: If the spill is large (>50g) or dust is airborne, leave the immediate area for 10 minutes to allow HVAC to clear aerosols.

  • PPE Up: Don nitrile gloves, goggles, and a lab coat.

  • Dry Spill (Powder):

    • Do not dry sweep. This creates dust.[1]

    • Cover the powder with wet paper towels (water-dampened) to suppress dust.[1]

    • Scoop the wet slurry into a waste bag.[1]

    • Wipe the surface with water and soap.[3][8]

  • Wet Spill (Liquid):

    • Absorb with vermiculite or standard spill pads.[1]

    • Place used absorbents into the solid waste bag.[1]

  • Final Cleaning: Wipe the area with water.[1][8] Do not use bleach to clean the surface residue.[1]

Regulatory Compliance (RCRA & EPA)[1][9]

While trans-1,2,6-trimethylpiperazine dihydrochloride is not explicitly "P-listed" (acutely hazardous) or "U-listed" (toxic) under typical RCRA lists (40 CFR 261.33), it is regulated as follows:

  • Characteristic Waste: If the waste solution has a pH

    
     2, it is a D002 (Corrosive)  hazardous waste [1].[1]
    
  • Generator Knowledge: As a researcher, you are required to apply "Generator Knowledge" to classify the waste. Due to the toxicity of piperazines (STOT SE, Irritant), it must be managed as Hazardous Chemical Waste and not General Refuse [2].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] Title 40, Code of Federal Regulations (CFR) Part 261.[9] Available at: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] ACS Committee on Chemical Safety.[1] Available at: [Link]

  • National Library of Medicine (PubChem). Piperazine Dihydrochloride Compound Summary.[1] (Used for general class hazard extrapolation).[1] Available at: [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.